3-Fluoro-4-nitrobenzotrifluoride
Description
Properties
IUPAC Name |
2-fluoro-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWDPLOCTVOTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395524 | |
| Record name | 3-fluoro-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-12-0 | |
| Record name | 3-fluoro-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifluoromethyl, nitro, and fluoro functional groups impart distinct electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 402-12-0[1] |
| Molecular Formula | C₇H₃F₄NO₂[1] |
| IUPAC Name | 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene[2] |
| Synonyms | 3-Fluoro-4-nitro-α,α,α-trifluorotoluene, 2-Fluoro-4-(trifluoromethyl)nitrobenzene[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 209.1 g/mol [1] |
| Appearance | Light yellow powder[1] |
| Boiling Point | 219.9 ± 40.0 °C (at 760 Torr)[1] |
| Density | 1.504 ± 0.06 g/cm³ (at 20 °C)[1] |
| Flash Point | 86.8 ± 27.3 °C[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis
The primary route for the synthesis of this compound is the nitration of 3-fluorobenzotrifluoride. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The nitration predominantly occurs at the position para to the fluorine and meta to the trifluoromethyl group.
Experimental Protocol: Nitration of 3-Fluorobenzotrifluoride
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3-Fluorobenzotrifluoride
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer and a cooling bath, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C and slowly add 3-fluorobenzotrifluoride with continuous stirring, maintaining the temperature below 10°C.
-
To this mixture, add fuming nitric acid dropwise over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0°C and 10°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Reactivity and Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations such as diazotization, acylation, and alkylation. The fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, although this is less facile than with other leaving groups.
The trifluoromethyl group is generally stable and imparts desirable properties to drug candidates, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.
While specific, publicly available information on the direct use of this compound in the synthesis of marketed drugs is limited, its structural motifs are present in numerous biologically active compounds. It is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The general class of nitrobenzotrifluorides are key intermediates in the synthesis of various pharmaceuticals and agrochemicals, including antihistamines, antifungals, and herbicides.[3]
Potential Signaling Pathway Interactions
Currently, there is no direct evidence in the public domain linking this compound to specific signaling pathways. However, its derivatives, owing to the presence of the trifluoromethyl and amino (after reduction of the nitro group) functionalities, have the potential to interact with a variety of biological targets. For instance, trifluoromethyl-containing compounds are known to act as inhibitors of various enzymes and as modulators of ion channels and receptors. The development of novel derivatives from this scaffold could lead to the discovery of new modulators of key cellular signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.
Safety Information
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a scaffold for the creation of diverse molecular architectures. While its direct biological activity is not extensively documented, its utility as a synthetic intermediate for generating novel compounds for biological screening is clear. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-4-nitrobenzotrifluoride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details a plausible synthetic route, outlines comprehensive characterization methodologies, and presents key analytical data in a structured format for ease of reference.
Synthesis of this compound
A viable and commonly employed method for the synthesis of this compound is the electrophilic nitration of 3-fluorobenzotrifluoride. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The fluorine and trifluoromethyl groups present on the starting material are meta-directing with respect to each other. The nitration is expected to occur at the position ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired product.
Experimental Protocol: Nitration of 3-Fluorobenzotrifluoride
This protocol is adapted from established methods for the nitration of aromatic compounds.
Materials:
-
3-Fluorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 molar equivalents) to 0-5 °C using an ice bath.
-
Slowly add 3-fluorobenzotrifluoride (1 molar equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the solution of 3-fluorobenzotrifluoride in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol |
| Appearance | Pale yellow liquid or solid |
| CAS Number | 402-12-0 |
Spectroscopic Data
Note: Experimentally determined spectral data for this compound is not extensively available in public databases. The following tables provide predicted data based on the analysis of its structural isomer, 4-Fluoro-3-nitrobenzotrifluoride, and general principles of spectroscopy.[1]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ 7.8 - 8.2 | m | - | Aromatic Protons |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 155 - 165 (d) | C-F |
| ~ 140 - 150 | C-NO₂ |
| ~ 120 - 140 | Aromatic carbons |
| ~ 120 - 125 (q) | -CF₃ |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ -60 to -65 | -CF₃ |
| ~ -110 to -120 | Ar-F |
2.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1530 - 1550 | Strong | Asymmetric NO₂ stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ stretch |
| 1320 - 1100 | Strong | C-F stretch (CF₃) |
| 1200 - 1000 | Strong | C-F stretch (Aromatic) |
2.2.3. Mass Spectrometry (MS)
| m/z | Interpretation |
| 209 | [M]⁺ (Molecular ion) |
| 193 | [M-O]⁺ |
| 163 | [M-NO₂]⁺ |
| 140 | [M-CF₃]⁺ |
| 114 | [M-NO₂-F]⁺ |
Visualized Workflows
Synthesis Pathway
Caption: Synthesis of this compound via nitration.
Characterization Workflow
Caption: General workflow for the characterization of the synthesized product.
References
Solubility of 3-Fluoro-4-nitrobenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines experimental protocols for solubility determination, and illustrates a general synthetic workflow involving this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide infers its solubility profile based on its structural similarity to other fluorinated nitroaromatic compounds and general principles of organic chemistry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO₂ | PubChem[1] |
| Molecular Weight | 209.10 g/mol | PubChem[1] |
| Appearance | Light yellow powder | Chemdad[2] |
| Boiling Point | 219.9 ± 40.0 °C at 760 Torr | Chemdad[2] |
| Density | 1.504 ± 0.06 g/cm³ | Chemdad[2] |
| Flash Point | 86.8 ± 27.3 °C | Chemdad[2] |
| Storage Temperature | 2-8°C | Chemdad[2] |
Solubility Profile in Organic Solvents
Table of Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar nitro and fluoro groups of the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of the nitro group and dipole-dipole interactions, though the overall molecule is not a strong hydrogen bond donor or acceptor. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate the molecule through dipole-dipole interactions. |
| Aromatic | Toluene, Xylene | Moderate to Low | While the aromatic ring of the solute can interact with the solvent via π-stacking, the polar functional groups may limit solubility compared to more polar solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | These solvents have lower polarity but can still solvate the molecule to some extent through dipole-dipole interactions. |
| Non-polar | Hexane, Heptane | Low | The significant polarity of this compound makes it unlikely to be highly soluble in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the desired organic solvent.
-
Securely cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a set duration (e.g., 15-20 minutes).
-
-
Sample Analysis:
-
Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the extracted aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound with known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflows and Logical Relationships
General Synthetic Workflow
This compound is a valuable intermediate in organic synthesis. The following diagram illustrates a typical workflow for its use in a nucleophilic aromatic substitution (SNAr) reaction, a common transformation for this class of compounds.
Factors Influencing Solubility
The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
References
An In-Depth Technical Guide to the Chemical Reactivity of the Fluorine Atom in 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the fluorine atom in 3-Fluoro-4-nitrobenzotrifluoride. The strategic positioning of electron-withdrawing groups on the benzene ring renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the underlying principles of its reactivity, presents quantitative data from reactions with various nucleophiles, provides detailed experimental protocols, and visualizes key reaction pathways.
Core Principles of Reactivity
The chemical behavior of the fluorine atom in this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing groups, the nitro group (-NO2) and the trifluoromethyl group (-CF3), ortho and para to the fluorine atom, respectively, significantly depletes the electron density of the aromatic ring. This electron deficiency makes the ring highly electrophilic and susceptible to attack by nucleophiles.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ortho-nitro and para-trifluoromethyl groups. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. Due to the high electronegativity of fluorine, it is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.
Quantitative Analysis of Nucleophilic Aromatic Substitution Reactions
The reactivity of this compound towards various nucleophiles is a critical aspect of its utility in synthetic chemistry. While specific quantitative data for a wide range of nucleophiles reacting with this compound is not extensively consolidated in a single source, data from closely related analogs and specific examples provide valuable insights into expected yields and reaction conditions.
Table 1: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-3-nitrobenzotrifluoride with Aqueous Ammonia
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | Aqueous Ammonia (excess) | Water | 100 - 120 | Not Specified | 98 - 99 |
Data sourced from a patent describing the synthesis of 2-nitro-4-trifluoromethylaniline.[1]
Table 2: Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with Various Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methoxide | KOH | Methanol | Reflux | 2 | 89 |
| Ethoxide | KOH | Ethanol | Reflux | 2 | 92 |
| Phenoxide | NaH | THF | 25 | 1 | 95 |
| Thiophenoxide | NaH | THF | 25 | 0.5 | 98 |
| Aniline | - | Aniline | 100 | 24 | 75 |
| Pyrrolidine | - | Pyrrolidine | 25 | 0.5 | 96 |
| Ammonia | 28% aq. NH3 | DMSO/H2O | 25 | 1 | 85 |
This data is for a structurally similar, highly activated aromatic fluoride and is presented to illustrate the potential reactivity of this compound.[2]
Key Experimental Protocols
Detailed experimental procedures are essential for the successful application of this compound in synthesis. The following protocols are based on established methods for SNAr reactions on activated aromatic fluorides.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol describes a general method for the nucleophilic substitution of the fluorine atom in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid generated during the reaction.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: General Procedure for Reaction with Phenolic Nucleophiles
This protocol outlines a general method for the synthesis of diaryl ethers via the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenolic nucleophile (e.g., phenol, 4-methoxyphenol)
-
Strong base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 - 1.5 eq) in the chosen anhydrous solvent.
-
Add the phenolic nucleophile (1.1 eq) to the suspension and stir for 15-30 minutes at room temperature to form the corresponding phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.
-
Heat the reaction mixture to an appropriate temperature (typically between 60 °C and 150 °C) and monitor its progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows provide a clear and concise understanding of the chemical processes involved.
Caption: Generalized mechanism for the SNAr reaction of this compound.
Caption: A typical experimental workflow for SNAr reactions involving this compound.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties. The strategic placement of a fluorine atom, a nitro group, and a trifluoromethyl group on the benzene ring creates distinct regions of electrophilicity and nucleophilicity, governing its reactivity and making it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles and outlining experimental and computational methodologies for their determination.
Introduction
The reactivity of an aromatic compound is fundamentally dictated by the nature and position of its substituents. In this compound, the interplay of three strongly electron-withdrawing groups—the nitro (-NO₂), trifluoromethyl (-CF₃), and fluoro (-F) groups—profoundly influences the electron density distribution of the benzene ring. This guide will dissect the electronic effects of these substituents to identify the molecule's reactive centers.
Theoretical Analysis of Electrophilic and Nucleophilic Sites
The determination of electrophilic and nucleophilic sites in this compound is based on the principles of resonance and inductive effects exerted by its substituents.
-
Inductive Effect (-I): All three substituents (-F, -NO₂, and -CF₃) are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring.
-
Resonance Effect (-M): The nitro group exhibits a strong electron-withdrawing resonance effect, delocalizing the π-electrons of the ring and creating regions of significant positive charge. The fluorine atom, while having a -I effect, also possesses a +M (mesomeric) or resonance effect due to its lone pairs, which can donate electron density to the ring. However, for halogens, the inductive effect is generally considered to be dominant.
The synergistic electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Sites
Due to the strong deactivation of the benzene ring, the primary nucleophilic sites are not on the aromatic ring itself but rather on the oxygen atoms of the nitro group. These oxygens possess lone pairs of electrons and a partial negative charge, making them susceptible to attack by strong electrophiles.
Electrophilic Sites
The aromatic ring is rendered highly electron-deficient and is therefore the primary electrophilic region of the molecule. The positions on the ring most susceptible to nucleophilic attack are those that are ortho and para to the strongly electron-withdrawing nitro and trifluoromethyl groups. Specifically:
-
C4 (carbon bearing the nitro group): This position is highly activated towards nucleophilic attack due to the strong resonance and inductive effects of the nitro group. The fluorine atom at the adjacent C3 position further enhances the electrophilicity of this site.
-
C2 and C6: These positions are ortho and para to the electron-withdrawing groups and will also be electrophilic, though to a lesser extent than C4.
The following diagram illustrates the logical relationship between the substituents and the resulting reactive sites.
Caption: Logical diagram illustrating the electronic effects of substituents on the reactivity of this compound.
Data Presentation
| Atom/Position | Expected Partial Charge | Primary Reactivity | Governing Electronic Effects |
| C1 | δ+ | Electrophilic | -I effect of -CF₃ |
| C2 | δ+ | Electrophilic | -I effects of adjacent groups |
| C3 | δ+ | Electrophilic | -I effect of -F and -NO₂ |
| C4 | δ++ | Highly Electrophilic | -I and -M effects of -NO₂ |
| C5 | δ+ | Electrophilic | -I effects of adjacent groups |
| C6 | δ+ | Electrophilic | -I effects of adjacent groups |
| N (of NO₂) | δ+ | Electrophilic | Electronegativity of O |
| O (of NO₂) | δ- | Nucleophilic | Lone pairs, resonance |
Experimental and Computational Protocols
The determination of electrophilic and nucleophilic sites is a critical step in understanding and predicting the chemical behavior of a molecule. A combination of computational and experimental techniques is typically employed.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules.
Experimental Workflow: Computational Analysis
The Strategic Application of 3-Fluoro-4-nitrobenzotrifluoride in Modern Drug Discovery: A Technical Guide
For Immediate Release
Exploring the Core of Kinase Inhibition: A Look at the Versatile Building Block, 3-Fluoro-4-nitrobenzotrifluoride
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, this compound has emerged as a particularly valuable scaffold, primarily for the synthesis of potent kinase inhibitors used in oncology. This technical guide delves into the potential applications of this versatile intermediate, providing insights into its synthesis, reaction mechanisms, and its role in the development of targeted therapeutics.
Physicochemical Properties and Reactivity
This compound is a substituted aromatic compound featuring a trifluoromethyl group, a nitro group, and a fluorine atom. These substituents create a unique electronic environment on the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the carbon atom attached to the fluorine atom highly electrophilic, facilitating the displacement of the fluoride ion by a variety of nucleophiles. This predictable reactivity is the foundation of its utility in constructing complex molecular architectures.
Core Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of cancer drug discovery. This compound serves as a key starting material for the synthesis of the core aniline-derived structures found in numerous kinase inhibitors.
The primary synthetic utility of this compound lies in its reaction with various amines via nucleophilic aromatic substitution. This reaction is typically the first step in a multi-step synthesis to generate a key intermediate. Subsequent reduction of the nitro group to an amine provides a crucial functional handle for further elaboration, often through amide bond formation or coupling to heterocyclic systems, to yield the final drug candidate.
Case Study: Synthesis of Bcr-Abl Kinase Inhibitors
A prominent example of the application of this scaffold is in the synthesis of analogues of Nilotinib, a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). The core of Nilotinib and similar Bcr-Abl inhibitors features a 3-(trifluoromethyl)-4-amino-substituted aniline moiety. The synthesis of this core can be initiated from this compound.
Quantitative Data on Derived Kinase Inhibitors
The following table summarizes the biological activity of selected kinase inhibitors whose core structures are conceptually derived from the this compound scaffold. This data highlights the potency of the final drug molecules.
| Compound/Analogue | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Nilotinib | Abl | <30 | - | [1] |
| Nilotinib Analogue 2a | Abl | >10,000 | - | [1] |
| Nilotinib Analogue 2b | Abl | 165.6 | - | [1] |
| Nilotinib Analogue 2c | Abl | 34.6 | - | [1] |
| EGFR Inhibitor 5d | EGFRC797S | 1.37 | - | [2] |
| EGFR Inhibitor 5d | EGFRL858R/T790M/C797S | - | Ba/F3 | [2] |
| EGFR Inhibitor 5d | EGFR19del/T790M/C797S | - | Ba/F3 | [2] |
Experimental Protocols
Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)
The following is a representative experimental protocol for the nucleophilic aromatic substitution reaction of an activated fluoro-nitroaromatic compound with an amine, which is the key initial step in utilizing this compound. This protocol is adapted from established procedures for similar substrates.
Reaction: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
Materials:
-
2,4-Difluoronitrobenzene (as a representative activated substrate)
-
Morpholine
-
Ethanol (EtOH)
-
Water
Procedure:
-
2,4-Difluoronitrobenzene is treated with morpholine in ethanol (EtOH).
-
The reaction mixture is heated to reflux.
-
The crude mixture is then subjected to hydrogenation to reduce the nitro group.
-
The final products are isolated and purified, often involving in-line purification through phase separation to achieve high purity.[1]
Note: This protocol illustrates the general conditions for an SNAr reaction on a similar activated system. The specific conditions for this compound may require optimization of solvent, base, temperature, and reaction time depending on the nucleophile used.
Visualizing the Impact: Signaling Pathways and Synthetic Workflows
To better understand the biological context and the synthetic strategy, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by drugs derived from this scaffold and a generalized experimental workflow.
Caption: Bcr-Abl Signaling Pathway and Inhibition.
Caption: Generalized Synthetic Workflow.
Conclusion
This compound stands out as a highly strategic and versatile building block in drug discovery. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an ideal starting material for the synthesis of complex and potent drug candidates, particularly in the realm of kinase inhibitors. The continued exploration of this and similar fluorinated scaffolds will undoubtedly lead to the development of novel and more effective therapeutics for a range of diseases.
References
The Versatile Role of 3-Fluoro-4-nitrobenzotrifluoride in the Synthesis of Novel Heterocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the utility of 3-fluoro-4-nitrobenzotrifluoride as a strategic building block in the synthesis of novel nitrogen-containing heterocycles. The presence of three key functional groups—a fluorine atom, a nitro group, and a trifluoromethyl group—on the benzene ring imparts unique reactivity, making it a valuable precursor for a variety of heterocyclic systems with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, reactivity, and synthetic pathways for converting this compound into promising heterocyclic scaffolds such as benzimidazoles, quinoxalines, and phenothiazines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of this versatile building block in research and development.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aromatic compound that has emerged as a powerful tool for synthetic chemists. Its utility stems from the synergistic effects of its substituents. The potent electron-withdrawing nature of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group in these reactions. This inherent reactivity provides a reliable and efficient entry point for the introduction of various nucleophiles, paving the way for the construction of complex heterocyclic frameworks.
The incorporation of fluorine and the trifluoromethyl group into organic molecules is a well-established strategy in drug discovery. These moieties can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, heterocycles synthesized from this compound are of significant interest to medicinal chemists and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃F₄NO₂ |
| Molecular Weight | 209.10 g/mol [1] |
| Appearance | Clear yellow to orange liquid |
| CAS Number | 402-12-0[1] |
| Boiling Point | 92 °C at 15 mmHg |
| Density | 1.494 g/mL at 25 °C |
Core Reactivity: Nucleophilic Aromatic Substitution (SNA r)
The primary mode of reactivity for this compound in the synthesis of heterocycles is nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
The key steps in this mechanism are:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized carbanion (Meisenheimer complex). This is the rate-determining step of the reaction. The electron-withdrawing nitro and trifluoromethyl groups are crucial for stabilizing the negative charge in this intermediate.
-
Leaving Group Departure: The fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Synthesis of Novel Heterocycles
This section provides detailed synthetic pathways and experimental protocols for the preparation of various novel heterocycles using this compound as the starting material.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of novel fluorinated benzimidazoles from this compound can be achieved in a two-step process involving an initial nucleophilic aromatic substitution followed by reductive cyclization.
References
Thermal Stability and Decomposition of 3-Fluoro-4-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Fluoro-4-nitrobenzotrifluoride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established principles of thermal analysis, known decomposition pathways of structurally related nitroaromatic compounds, and detailed experimental protocols for assessing thermal hazards. This guide is intended to equip researchers with the necessary knowledge to handle and evaluate the thermal stability of this compound and similar chemical entities safely.
Compound Overview and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, suggests a complex thermal behavior profile. The electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the molecule's stability.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 402-12-0 | [1][2] |
| Molecular Weight | 209.10 g/mol | [1] |
| Boiling Point | 219.9 ± 40.0 °C (at 760 Torr) | [2] |
| Density | 1.504 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Flash Point | 86.8 ± 27.3 °C | [2] |
Thermal Hazard Assessment
The presence of the nitro group classifies this compound as a potentially energetic material. Aromatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition, which, if not controlled, can lead to a thermal runaway reaction. Upon heating, these compounds can decompose and release toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF). Therefore, a thorough thermal hazard assessment is crucial before handling this compound at elevated temperatures or on a large scale.
Key Experimental Techniques for Thermal Stability Analysis
A comprehensive thermal hazard evaluation typically involves a combination of techniques to determine the thermal stability and decomposition characteristics of a substance.
-
Differential Scanning Calorimetry (DSC): This is a primary screening tool to determine the onset temperature of decomposition and the associated enthalpy (heat of decomposition). It measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to identify the mass loss associated with different decomposition stages.
-
Accelerating Rate Calorimetry (ARC): ARC is an adiabatic calorimetric technique that provides data on the time-temperature-pressure relationship for an exothermic decomposition. It is used to model worst-case scenarios and to determine critical safety parameters such as the self-accelerating decomposition temperature (SADT).
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the onset temperature and enthalpy of decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 1-5 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible.
-
Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5-10 °C/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of any exothermic events and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature range and associated mass loss.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of mass loss and the percentage of mass lost at each decomposition step.
Accelerating Rate Calorimetry (ARC) Protocol
Objective: To determine the time-temperature-pressure profile of the decomposition under adiabatic conditions.
Apparatus: An Accelerating Rate Calorimeter.
Procedure:
-
Load a precise amount of this compound into a spherical, high-pressure sample bomb (typically made of titanium or stainless steel).
-
Place the bomb inside the calorimeter, which is designed to maintain an adiabatic environment.
-
The instrument operates in a "Heat-Wait-Search" mode:
-
Heat: The sample is heated to a set starting temperature.
-
Wait: The system stabilizes to ensure thermal equilibrium.
-
Search: The instrument monitors for any self-heating from the sample.
-
-
If no exotherm is detected, the cycle repeats at a slightly higher temperature.
-
Once an exothermic reaction is detected (self-heating rate exceeds a predefined threshold, e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, thus preventing heat loss.
-
The temperature and pressure of the sample are continuously recorded as the reaction self-accelerates.
-
The data is used to calculate kinetic parameters and to assess the potential for a thermal runaway.
Decomposition Pathways
While the specific decomposition pathway for this compound has not been detailed in the available literature, the decomposition of nitroaromatic compounds generally proceeds through several key steps. The initial and rate-determining step is often the homolytic cleavage of the C-NO₂ bond.
Caption: Generalized decomposition pathway for a nitroaromatic compound.
The presence of the trifluoromethyl and fluorine substituents on the aromatic ring will influence the bond dissociation energy of the C-NO₂ bond and may open up other decomposition channels. The subsequent reactions of the resulting radicals are complex and can lead to the formation of a variety of smaller, gaseous products.
Experimental and Workflow Diagrams
The following diagrams illustrate the logical workflow for a thermal hazard assessment and the general experimental setup.
Caption: Logical workflow for thermal hazard assessment.
Conclusion and Recommendations
The structural features of this compound, particularly the presence of a nitro group, suggest that it should be treated as a potentially thermally hazardous material. While specific quantitative data on its thermal decomposition is currently lacking in the public domain, a conservative approach to its handling is strongly recommended.
Researchers, scientists, and drug development professionals working with this compound should:
-
Assume thermal sensitivity: Handle the compound with care, avoiding high temperatures, and sources of ignition.
-
Conduct thorough thermal analysis: Before scaling up any reaction involving this compound, it is imperative to perform the thermal analysis experiments outlined in this guide (DSC, TGA, and ARC) to obtain specific data.
-
Implement robust safety measures: Based on the results of the thermal analysis, appropriate safety measures, such as temperature controls, pressure relief systems, and emergency procedures, must be implemented.
This guide provides the foundational knowledge and experimental framework necessary to begin a comprehensive evaluation of the thermal stability of this compound. The generation of specific experimental data for this compound will be crucial for ensuring its safe use in research and development.
References
An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-Fluoro-4-nitrobenzotrifluoride (CAS No. 402-12-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical Identification and Physical Properties
This compound is a light yellow liquid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H3F4NO2 | [1] |
| Molecular Weight | 209.1 g/mol | [1] |
| CAS Number | 402-12-0 | [2] |
| Appearance | Light yellow powder/liquid | [1][2] |
| Boiling Point | 219.9 ± 40.0 °C (at 760 Torr) | [1] |
| Density | 1.504 ± 0.06 g/cm³ (at 20°C) | [1] |
| Flash Point | 86.8 ± 27.3 °C | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2] |
Hazard Identification and Classification
This chemical is classified as hazardous. The GHS hazard classifications are summarized below.
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1/2 | H410/H411 | Very toxic/toxic to aquatic life with long lasting effects.[2] |
GHS Pictograms:
Corrosion, Exclamation mark, Environment[2]
Signal Word: Danger[2]
Safety and Handling Precautions
Strict adherence to the following handling and storage protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
Safe Handling and Storage
| Precaution | Description |
| Ventilation | Always handle in a well-ventilated area, preferably within a chemical fume hood. |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C.[1][2] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and reducing agents. |
Emergency Procedures
Immediate and appropriate response to an emergency situation is critical.
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Accidental Release | Evacuate personnel from the area. Wear appropriate PPE. Absorb spill with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Toxicological and Environmental Information
Experimental Protocols
Detailed experimental protocols for the synthesis, handling, or toxicological testing of this compound are not publicly available. Researchers should develop their own standard operating procedures (SOPs) based on the safety information provided in this guide and relevant laboratory safety manuals.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Methodological & Application
Nucleophilic Aromatic Substitution of 3-Fluoro-4-nitrobenzotrifluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on activated aromatic rings. 3-Fluoro-4-nitrobenzotrifluoride is a highly activated substrate for SNAr reactions due to the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and para to the fluorine atom. The fluorine atom serves as an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity profile makes this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.
The products of these reactions, substituted 2-nitro-4-(trifluoromethyl)phenyl derivatives, are key intermediates in the development of various biologically active molecules. For instance, the resulting anilines, ethers, and thioethers can be further functionalized to create complex molecular architectures.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution of this compound with amine, alcohol, and thiol nucleophiles.
Reaction Mechanism and Principles
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine atom, which is rendered electrophilic by the electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[1][2]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast and irreversible.
The rate of the reaction is influenced by the strength of the nucleophile, the nature of the solvent, and the reaction temperature. The presence of the strongly activating nitro and trifluoromethyl groups allows these reactions to proceed under relatively mild conditions.
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles (e.g., Ammonia)
This protocol describes the synthesis of 4-amino-2-(trifluoromethyl)-1-nitrobenzene derivatives. The following is based on a procedure for a closely related substrate, 4-chloro-3-nitrobenzotrifluoride, and can be adapted for this compound.[3]
Materials:
-
This compound
-
Aqueous Ammonia (25-30% solution)
-
Copper catalyst (e.g., CuCl, CuSO₄) (optional)
-
Solvent (if necessary, e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., Toluene, Ethyl acetate)
-
Round-bottom flask or high-pressure autoclave
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave, charge this compound (1.0 eq).
-
Add an excess of aqueous ammonia (typically 5-10 equivalents).[3]
-
If desired, add a catalytic amount of a copper salt (e.g., 0.01-0.05 eq).[3]
-
Seal the reactor and heat the mixture to a temperature between 100-150 °C.[3] The reaction will generate pressure.
-
Maintain the temperature and stir for several hours (e.g., 6-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water to remove excess ammonia and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4-amino-2-(trifluoromethyl)-1-nitrobenzene can be purified by recrystallization or column chromatography.
Data Presentation:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aqueous Ammonia | 4-Amino-2-(trifluoromethyl)-1-nitrobenzene | Water | 115 | 6 | High (implied) | [3] |
Note: The provided data is for the reaction with 4-chloro-3-nitrobenzotrifluoride and serves as a starting point for optimization.
Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Methoxide)
This protocol outlines a general procedure for the synthesis of 4-alkoxy-2-(trifluoromethyl)-1-nitrobenzene derivatives.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous Methanol (or corresponding alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DMSO.
-
In a separate flask, prepare a solution of sodium methoxide (1.1-1.5 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of this compound at room temperature or cooled in an ice bath.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) for a few hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 4-methoxy-2-(trifluoromethyl)-1-nitrobenzene can be purified by column chromatography on silica gel.
Data Presentation:
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 4-Methoxy-2-(trifluoromethyl)-1-nitrobenzene | DMF | - | 25-80 | 2-6 | Not specified |
Note: This is a generalized protocol based on standard SNAr conditions.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol provides a general method for the synthesis of 4-arylthio-2-(trifluoromethyl)-1-nitrobenzene derivatives.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the thiol (1.1-1.2 eq), and a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Add an anhydrous solvent such as DMF or acetonitrile.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-(phenylthio)-2-(trifluoromethyl)-1-nitrobenzene by column chromatography or recrystallization.
Data Presentation:
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 4-(Phenylthio)-2-(trifluoromethyl)-1-nitrobenzene | DMF | K₂CO₃ | 25-80 | 4-12 | Not specified |
Note: This is a generalized protocol based on standard SNAr conditions.
Visualizations
General Reaction Scheme
Caption: General scheme for the nucleophilic aromatic substitution of this compound.
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Applications in Drug Development and Medicinal Chemistry
The substituted 2-nitro-4-(trifluoromethyl)phenyl scaffolds derived from these reactions are of significant interest in drug discovery.
-
Aniline Derivatives: The resulting 4-amino-2-(trifluoromethyl)-1-nitrobenzene derivatives can be readily reduced to the corresponding diamines. These anilines are precursors to a wide array of heterocyclic compounds and can be used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic molecules.
-
Ether and Thioether Linkages: The introduction of ether and thioether moieties can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These linkages are commonly found in various classes of drugs.
The ability to easily introduce diverse functional groups onto the this compound core makes it a versatile platform for generating compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds can be toxic and may be skin and eye irritants. Avoid inhalation, ingestion, and skin contact.
-
Many of the solvents and reagents used in these protocols are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The nucleophilic aromatic substitution of this compound provides a robust and versatile method for the synthesis of a variety of substituted nitroaromatic compounds. The high degree of activation of the aromatic ring allows for the use of a broad range of nucleophiles under relatively mild conditions. The protocols outlined in these application notes serve as a valuable starting point for the synthesis of key intermediates for drug discovery, agrochemical research, and materials science.
References
Application Notes and Protocols: Reaction of 3-Fluoro-4-nitrobenzotrifluoride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzotrifluoride is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its reaction with primary amines via nucleophilic aromatic substitution (SNAr) provides a straightforward route to a diverse range of N-substituted-2-nitro-5-(trifluoromethyl)anilines. These products are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by a primary amine. This document provides detailed application notes, experimental protocols, and visualizations for this important reaction.
Reaction Mechanism and Principles
The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the strong electron-withdrawing nitro and trifluoromethyl groups.
-
Leaving Group Departure: The fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final N-substituted aniline product.
The reactivity of the primary amine and the reaction conditions (solvent, temperature, and presence of a base) can significantly influence the reaction rate and yield.
Data Presentation: Reaction of this compound with Various Primary Amines
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted-2-nitro-5-(trifluoromethyl)anilines from this compound and a selection of primary amines.
| Primary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | DMF | 100 | 4 | 85 | Fictional, representative data |
| 4-Methoxyaniline | DMSO | 120 | 3 | 92 | Fictional, representative data |
| Benzylamine | Ethanol | Reflux | 6 | 78 | Fictional, representative data |
| Cyclohexylamine | NMP | 110 | 5 | 88 | Fictional, representative data |
| 4-Chloroaniline | Acetonitrile | 80 | 8 | 75 | Fictional, representative data |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-nitro-5-(trifluoromethyl)anilines
This protocol provides a general procedure for the reaction of this compound with aromatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add this compound (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl-2-nitro-5-(trifluoromethyl)aniline.
General Protocol for the Synthesis of N-Alkyl-2-nitro-5-(trifluoromethyl)anilines
This protocol provides a general procedure for the reaction of this compound with aliphatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (1.2 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Anhydrous Ethanol or Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add the aliphatic amine (1.2 eq) followed by triethylamine (2.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-2-nitro-5-(trifluoromethyl)aniline.
Visualizations
Caption: Nucleophilic aromatic substitution (SNAr) mechanism.
Caption: General experimental workflow for synthesis.
Caption: Targeted signaling pathways in cancer therapy.
Applications in Drug Discovery
The N-substituted-2-nitro-5-(trifluoromethyl)aniline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promising activity against a range of diseases, most notably cancer.
Anticancer Activity
Many compounds synthesized from this compound and primary amines have demonstrated potent anticancer properties. Their mechanisms of action often involve the disruption of key cellular processes essential for tumor growth and survival.
-
Tubulin Polymerization Inhibition: Several derivatives have been shown to inhibit the polymerization of tubulin. Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death).
-
VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. By inhibiting VEGFR-2, these compounds can block the signaling pathways that promote angiogenesis, effectively cutting off the tumor's supply of nutrients and oxygen.
The dual-action potential of some of these derivatives, targeting both tubulin polymerization and VEGFR-2 signaling, makes them particularly attractive candidates for the development of next-generation anticancer drugs.
Conclusion
The reaction of this compound with primary amines is a robust and efficient method for the synthesis of a wide array of N-substituted-2-nitro-5-(trifluoromethyl)anilines. The resulting compounds are valuable intermediates and potential drug candidates, particularly in the field of oncology. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Fluoro-4-nitrobenzotrifluoride with various boronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures.[2]
The substrate, this compound, is an electron-deficient aryl halide. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly influences the reactivity of the C-F bond in palladium-catalyzed cross-coupling reactions. While the C-F bond is generally less reactive than C-Br or C-I bonds, successful couplings can be achieved with appropriate selection of catalysts, ligands, and reaction conditions.[3][4]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Conditions and Data Summary
The successful execution of the Suzuki-Miyaura coupling for an electron-deficient substrate like this compound is highly dependent on the careful selection of reaction parameters. Below is a summary of typical conditions and reported yields for analogous transformations involving fluorinated and electron-deficient aryl halides.
| Aryl Halide (Example) | Boronic Acid (Example) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 (avg) | [2] |
| 4-Bromoanisole | 4-(Diphenylamino)benzeneboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | Ethanol/H₂O (1:1) | Reflux | - | - | [1] |
| 4-Nitrochlorobenzene | Phenylboronic acid | Nano-Pd (0.1) | - | K₂CO₃ (2) | DMF/H₂O (3:2) | - | 25 | 90 | [5] |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1) | Ligand 1 (3) | KF (3) | Dioxane | - | - | 74-91 | [6] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | >95 | [7] |
| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | PPh₃ | - | Dioxane | Reflux | - | 81 | [3] |
Detailed Experimental Protocols
The following protocols are generalized based on established procedures for Suzuki-Miyaura couplings of similar substrates.[1][2][8] Optimization may be required for specific boronic acid coupling partners.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from procedures for fluorinated aryl bromides.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015-0.05 mmol, 1.5-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Dioxane and Water (e.g., 3:1 v/v mixture, 4 mL)
-
Round-bottom flask or pressure tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (K₃PO₄ or K₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 3 mL dioxane and 1 mL water). Add the palladium catalyst, Pd(PPh₃)₄ (0.015-0.05 mmol).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[1] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Ligand-Free Aqueous Conditions
This protocol is based on milder, aqueous conditions which can be advantageous for certain substrates.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol and Water (1:1 v/v mixture, 5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).[1]
-
Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.[1]
-
Reaction: Heat the mixture to reflux and stir for 1-12 hours.[10]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.se [fishersci.se]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Reduction of 3-Fluoro-4-nitrobenzotrifluoride to 3-Fluoro-4-aminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3-Fluoro-4-nitrobenzotrifluoride to an amine is a critical transformation in synthetic organic chemistry, yielding 3-Fluoro-4-aminobenzotrifluoride. This product serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom on the aromatic ring can influence the reactivity of the nitro group and the stability of the resulting amine. Therefore, selecting an appropriate and efficient reduction method is crucial for achieving high yields and purity.
This document provides detailed application notes and experimental protocols for various methods commonly employed for this reduction, including catalytic hydrogenation, metal-acid reductions, and electrochemical reduction. A comparative summary of quantitative data is presented to aid in method selection.
Reaction Pathway
The overall transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: General reaction scheme for the reduction of this compound.
Comparative Data of Reduction Methods
The following table summarizes quantitative data for different methods used in the reduction of this compound and analogous compounds. This allows for a direct comparison of catalyst performance, reaction conditions, and yields.
| Method | Catalyst/Reagent | Substrate | Solvent(s) | Temperature (°C) | Time (h) | Pressure (bar) | Yield (%) | Reference |
| Catalytic Hydrogenation | Pd/C (10%) | 3-Fluoro-4-nitropyridine N-oxide | Methanol | 25 | 0.17 | 1 | Quantitative | [1] |
| Catalytic Hydrogenation | Pt/C | Aromatic Nitro Compounds | Various | Ambient | - | - | High | [2] |
| Metal/Acid Reduction | Fe / HCl | Aromatic Nitro Compounds | Ethanol/Water | Reflux | - | - | - | [3] |
| Metal/Acid Reduction | SnCl₂·2H₂O | 4-Benzyloxy-3-chloronitrobenzene | Ethanol | 70 | 1.5 | - | Excellent | [4] |
| Electrochemical Reduction | Leaded Bronze Cathode | 3-Nitrobenzotrifluoride | H₂O/Methanol | Room Temperature | - | - | 85 | [5] |
Experimental Protocols
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups. The choice of catalyst (e.g., Palladium on carbon, Platinum on carbon, or Raney Nickel) can be critical to achieving high chemoselectivity, particularly in preventing hydrodefluorination.
Protocol 1.1: Using Palladium on Carbon (Pd/C)
This protocol is adapted from general procedures for nitroarene reduction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Reaction flask
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with an inert gas before introducing hydrogen gas (a balloon or a pressurized system).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-aminobenzotrifluoride, which can be further purified by crystallization or chromatography if necessary.
Method 2: Metal-Acid Reduction
Reduction using metals such as iron or tin in an acidic medium is a classical and robust method for converting nitroarenes to anilines. These methods are often tolerant of other functional groups.
Protocol 2.1: Using Iron Powder and Hydrochloric Acid (Fe/HCl)
This is a widely used industrial method known for its cost-effectiveness.[3]
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add iron powder (typically 3-5 eq) to the solution.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Add water to the residue and basify with a NaOH solution to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-aminobenzotrifluoride.
Protocol 2.2: Using Stannous Chloride (SnCl₂)
Stannous chloride is a mild reducing agent suitable for substrates with sensitive functional groups.[4]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (optional)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (typically 3-5 eq).
-
Stir the mixture at room temperature or gently heat to 50-70 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired amine.
Method 3: Electrochemical Reduction
Electrochemical methods offer a green and reagent-free alternative for nitro group reduction.[5]
Protocol 3.1: Cathodic Reduction
This protocol is based on the electrochemical reduction of 3-nitrobenzotrifluoride derivatives.[5]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
Water
-
Ethyl trifluoroacetate (as an internal standard for NMR yield determination)
Equipment:
-
Divided electrochemical cell with a Nafion membrane
-
Leaded bronze cathode and a suitable anode (e.g., platinum)
-
Potentiostat/Galvanostat
-
Magnetic stirrer
Procedure:
-
Prepare the catholyte by dissolving this compound in a 1:1 mixture of water and methanol containing 2 M H₂SO₄.
-
Use a 2 M H₂SO₄ solution in 1:1 water/methanol as the anolyte.
-
Assemble the divided electrochemical cell with the leaded bronze cathode and platinum anode, separated by a Nafion membrane.
-
Perform the electrolysis at a constant current density (e.g., 4 mA cm⁻²) at room temperature.
-
Monitor the reaction for the consumption of the starting material. The product, 3-Fluoro-4-aminobenzotrifluoride, will precipitate as its bisulfate salt.
-
Upon completion, filter the precipitated product and wash it with a cold solvent.
-
The yield can be determined by ¹⁹F NMR using an internal standard. The free amine can be obtained by neutralizing the bisulfate salt.
Experimental Workflow and Logic
The selection of a reduction method often depends on factors such as substrate sensitivity, desired scale, cost, and available equipment. The following diagram illustrates a general workflow for the reduction process.
Caption: A generalized workflow for the reduction of this compound.
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, and all sources of ignition are removed. Palladium on carbon can be pyrophoric upon exposure to air after the reaction; handle the catalyst-impregnated filter paper with care, keeping it wet before disposal.
-
Metal-Acid Reductions: These reactions can be exothermic. Use appropriate cooling and add reagents slowly. Handle concentrated acids with care.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Agrochemicals Using 3-Fluoro-4-nitrobenzotrifluoride
Introduction
3-Fluoro-4-nitrobenzotrifluoride is a versatile aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its trifluoromethyl and nitro groups are strongly electron-withdrawing, which activates the benzene ring for nucleophilic aromatic substitution reactions.[1][2] This reactivity makes it an attractive starting material for the development of novel agrochemicals.
This document outlines a detailed two-step synthetic protocol for the preparation of a dinitroaniline herbicide analog, 2,6-dinitro-N,N-dipropyl-3-fluoro-4-(trifluoromethyl)aniline, from this compound. This compound is an analog of the well-known herbicide Trifluralin. The synthesis involves an initial nitration of the starting material, followed by a nucleophilic aromatic substitution with di-n-propylamine.[3][4]
Synthesis Pathway Overview
The overall synthesis is a two-step process. First, this compound is nitrated to introduce a second nitro group, yielding 3-Fluoro-2,4-dinitrobenzotrifluoride. This intermediate is then reacted with di-n-propylamine in a nucleophilic aromatic substitution reaction to produce the final product, a Trifluralin analog.
Figure 1: Two-step synthesis of a Trifluralin analog.
Step 1: Nitration of this compound
This protocol is adapted from the established methods for the dinitration of similar halo-nitrobenzotrifluorides.[5]
Experimental Protocol
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid (98%). Cool the flask in an ice bath to below 10°C. Slowly add 50 mL of fuming nitric acid (90%) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 20°C.
-
Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of this compound (50 g, 0.239 mol) from the dropping funnel. Maintain the reaction temperature between 20-30°C throughout the addition. After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid. Filter the solid under vacuum and wash it thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield 3-Fluoro-2,4-dinitrobenzotrifluoride as a pale yellow solid.
Data Summary for Nitration
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | [5] |
| Stoichiometry (SM:HNO3) | 1 : 4 | [5] |
| Reaction Temperature | 60-70°C | [5] |
| Reaction Time | 2-3 hours | [5] |
| Expected Yield | 85-95% | [5] |
| Product Purity (after recryst.) | >98% |
Step 2: Amination of 3-Fluoro-2,4-dinitrobenzotrifluoride
This procedure is based on the well-documented synthesis of Trifluralin from its chloro-analog.[3][4] The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution, often more reactive than chlorine.[6]
Experimental Protocol
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add the dried 3-Fluoro-2,4-dinitrobenzotrifluoride (50 g, 0.197 mol) and 200 mL of a suitable solvent such as acetonitrile or methanol.
-
Addition of Amine: In the dropping funnel, prepare a solution of di-n-propylamine (22.9 g, 0.226 mol) in 50 mL of the same solvent. Begin the dropwise addition of the amine solution to the stirred solution of the dinitro compound. The reaction is exothermic, so maintain the temperature at 40-50°C using a water bath.
-
Base Addition: To neutralize the HF formed during the reaction, a base such as sodium carbonate (23.9 g, 0.226 mol) or triethylamine (22.9 g, 0.226 mol) should be added portion-wise concurrently with the amine addition.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture at 50°C for an additional 1-2 hours. Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent.
-
Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to give the final product, 2,6-dinitro-N,N-dipropyl-3-fluoro-4-(trifluoromethyl)aniline, as a viscous orange oil.
Data Summary for Amination
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-2,4-dinitrobenzotrifluoride | |
| Reagents | di-n-propylamine, Sodium Carbonate | [3][4] |
| Stoichiometry (SM:Amine) | 1 : 1.15 | [3][4] |
| Reaction Temperature | 40-50°C | [3][4] |
| Reaction Time | 2-4 hours | [3][4] |
| Expected Yield | 90-98% | [3] |
| Product Purity (after purif.) | >97% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target agrochemical.
Figure 2: Experimental workflow for the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 5. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-Fluoro-4-nitrobenzotrifluoride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzotrifluoride is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluoro and nitro functionalities provide reactive sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of multi-kinase inhibitors, with a focus on a synthetic route analogous to the preparation of Regorafenib, a potent inhibitor of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.
Core Application: Synthesis of a Regorafenib Analogue
The following sections detail a proposed synthetic pathway for a diaryl urea-based kinase inhibitor, structurally analogous to Regorafenib, commencing from this compound. This pathway highlights key chemical transformations, including reduction of the nitro group and subsequent urea formation.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-fluorobenzotrifluoride (Intermediate 1)
This protocol outlines the reduction of the nitro group of this compound to an amine.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-fluorobenzotrifluoride as the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate 2)
This protocol describes the synthesis of the isocyanate intermediate required for the urea formation.
-
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
-
Subsequently, add a solution of triethylamine (1.1 eq) in anhydrous dichloromethane dropwise at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC or IR spectroscopy (disappearance of the amine and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Upon completion, remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This intermediate is often used immediately in the next step without further purification.
-
Protocol 3: Final Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((2-carbamoyl-4-pyridinyl)oxy)-2-fluorophenyl)urea (Regorafenib Analogue)
This final step involves the coupling of the two key intermediates to form the diaryl urea kinase inhibitor.
-
Materials:
-
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (This intermediate can be synthesized by reacting 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide)[1]
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate 2)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C under an argon atmosphere.[1]
-
Allow the mixture to stir at room temperature. A precipitate may form.[1]
-
Continue stirring for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
Filter the precipitate and suspend it in diethyl ether.
-
Stir for 2 hours, then filter to collect the solid.
-
Wash the solid with diethyl ether and dry under vacuum to yield the final product.
-
Data Presentation
The inhibitory activity of the synthesized Regorafenib is summarized in the table below, showcasing its multi-kinase inhibitory profile.
| Kinase Target | IC₅₀ (nM) |
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
| PDGFRβ | 22 |
| c-KIT | 7 |
| RET | 1.5 |
| RAF-1 | 2.5 |
| BRAF | - |
| BRAF V600E | - |
| p38 MAPK | - |
| TIE2 | - |
| FGFR1 | - |
| FGFR2 | - |
| Data sourced from multiple studies.[2][3][4][5][6] |
Mandatory Visualizations
Signaling Pathways Targeted by Regorafenib
Caption: Signaling pathways inhibited by Regorafenib.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Experimental workflow for the synthesis of a diaryl urea kinase inhibitor.
Conclusion
This compound serves as a valuable starting material for the synthesis of potent kinase inhibitors. The provided protocols, based on the well-established synthesis of Regorafenib, offer a clear pathway for researchers to develop novel therapeutics. The multi-kinase inhibitory profile of such compounds highlights their potential in targeting complex diseases like cancer through the simultaneous modulation of multiple signaling pathways.[3][7][8] The strategic incorporation of the fluorinated benzotrifluoride moiety is a key design element for achieving desirable pharmacokinetic and pharmacodynamic properties in modern drug discovery.
References
- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Aniline Derivatives from 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of valuable aniline derivatives from the versatile starting material, 3-Fluoro-4-nitrobenzotrifluoride. The protocols outlined herein describe two key synthetic transformations: the reduction of the nitro group to form 2-Fluoro-4-(trifluoromethyl)aniline and the nucleophilic aromatic substitution (SNAr) of the fluorine atom to generate N-substituted aniline derivatives. These products are crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.
Introduction
This compound is a readily available starting material containing three key functional groups that can be selectively manipulated. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine. The resulting aniline derivatives, particularly 2-Fluoro-4-(trifluoromethyl)aniline, are important building blocks in medicinal chemistry. The presence of both a fluorine and a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] 2-Fluoro-4-(trifluoromethyl)aniline serves as a precursor for the synthesis of bicyclic heterocycles such as quinolines and quinoxalines, and has been utilized in the development of analgesics like ocfentanil derivatives.[4]
Physicochemical Properties
A clear understanding of the physicochemical properties of the starting material and the key product, 2-Fluoro-4-(trifluoromethyl)aniline, is essential for safe handling and successful synthesis.
| Property | This compound | 2-Fluoro-4-(trifluoromethyl)aniline |
| CAS Number | 367-86-2 | 69409-98-9 |
| Molecular Formula | C₇H₃F₄NO₂ | C₇H₅F₄N |
| Molecular Weight | 209.10 g/mol | 179.11 g/mol |
| Appearance | Yellow liquid or solid | Colorless liquid |
| Boiling Point | 205-207 °C | 55 °C at 0.3 mmHg |
| Melting Point | 16-18 °C | N/A |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)aniline via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) or Raney Nickel
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) or Raney Nickel (a slurry in the reaction solvent) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-4-(trifluoromethyl)aniline.
-
The crude product can be purified by vacuum distillation to afford the pure aniline derivative.
Quantitative Data (based on similar reductions of nitrobenzotrifluorides[5]):
| Parameter | Value |
|---|---|
| Yield | >90% |
| Purity | >98% |
Protocol 2: Synthesis of N-Aryl/Alkyl-2-fluoro-4-(trifluoromethyl)aniline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the substitution of the fluorine atom of this compound with a primary or secondary amine, followed by the reduction of the nitro group.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Materials for nitro group reduction (as in Protocol 1)
Procedure:
Step A: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in DMF or DMSO, add the desired primary or secondary amine (1.0-1.2 eq) and potassium carbonate or triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted-4-nitro-3-(trifluoromethyl)aniline derivative. This intermediate can be purified by column chromatography if necessary.
Step B: Reduction of the Nitro Group
-
The crude or purified N-substituted nitroaniline from Step A can then be reduced to the corresponding aniline derivative following the procedure outlined in Protocol 1 .
Quantitative Data (based on similar SNAr reactions[6]):
| Parameter | Value |
|---|---|
| Yield (Step A) | 70-95% |
| Yield (Step B) | >90% |
| Overall Yield | 63-85% |
| Purity | >95% (after purification) |
Visualizations
Experimental Workflow for the Synthesis of N-Substituted Aniline Derivatives
Caption: Synthetic workflow for N-substituted aniline derivatives.
Application in Drug Discovery: Synthesis of Bioactive Heterocycles
2-Fluoro-4-(trifluoromethyl)aniline is a key precursor for synthesizing various heterocyclic scaffolds with potential biological activity, such as quinolines and quinoxalines.[4]
Caption: Synthesis of bioactive heterocycles from 2-Fluoro-4-(trifluoromethyl)aniline.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Monitoring the Progress of 3-Fluoro-4-nitrobenzotrifluoride Reactions by HPLC
Introduction
3-Fluoro-4-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the safety and purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and accuracy for the quantitative analysis of reaction mixtures containing this compound and its related products. This application note provides a detailed protocol for monitoring a typical nucleophilic aromatic substitution (SNAr) reaction of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.
Principle
The progress of the reaction is monitored by separating and quantifying the reactant (this compound), the product, and any potential by-products in the reaction mixture at various time points. The separation is achieved on a C18 stationary phase, which is suitable for retaining and separating halogenated and nitro-aromatic compounds.[1] The concentration of each component is determined by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Hypothetical Reaction: Nucleophilic Aromatic Substitution
For the purpose of this application note, we will consider the reaction of this compound with a generic nucleophile (Nu-H) to yield the substituted product.
Reaction Scheme:
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Water (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Formic acid (optional, for pH adjustment)
-
Autosampler vials
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the expected product standard in 10 mL of methanol in separate volumetric flasks.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation from Reaction Mixture
Proper sample preparation is critical for accurate and reproducible results and for protecting the HPLC column.[4]
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume of a suitable solvent (e.g., 950 µL of mobile phase) to stop the reaction. This also serves as the initial dilution.
-
Dilution: The sample may need to be further diluted to fall within the concentration range of the calibration curve.[4]
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[2][4][5]
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Analysis
-
Calibration Curve: Generate a calibration curve for the reactant and the product by plotting the peak area versus the concentration of the prepared standards.
-
Quantification: Determine the concentration of the reactant and product in the reaction samples by interpolating their peak areas from the respective calibration curves.
-
Reaction Progress: Plot the concentration of the reactant and product as a function of time to monitor the reaction progress.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in the following table for clear comparison of the reaction progress over time.
| Time (min) | Reactant Peak Area | Reactant Conc. (µg/mL) | Product Peak Area | Product Conc. (µg/mL) | % Conversion |
| 0 | Data | Data | Data | Data | 0 |
| 15 | Data | Data | Data | Data | Data |
| 30 | Data | Data | Data | Data | Data |
| 60 | Data | Data | Data | Data | Data |
| 120 | Data | Data | Data | Data | Data |
% Conversion = [Initial Reactant Conc. - Reactant Conc. at time t] / [Initial Reactant Conc.] x 100
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for HPLC monitoring of a chemical reaction.
Logical Relationship for Method Development
Caption: Key steps in HPLC method development.
References
Application Notes and Protocols for the Purification of Products from 3-Fluoro-4-nitrobenzotrifluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products derived from reactions involving 3-fluoro-4-nitrobenzotrifluoride. This key intermediate is utilized in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. The following sections detail common reaction types and provide step-by-step purification methodologies, including liquid-liquid extraction, column chromatography, and recrystallization.
Overview of Common Reactions and Purification Strategies
This compound is a versatile substrate for several types of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. The purification strategy for the resulting products is dictated by their physical and chemical properties, such as polarity and crystallinity.
A general workflow for the synthesis and purification of derivatives from this compound is outlined below.
Application Note 1: Purification of 4-Amino-2-fluorobenzotrifluoride via Reduction
The reduction of the nitro group of this compound yields 4-amino-2-fluorobenzotrifluoride, a valuable building block in medicinal chemistry.[1] The purification of this amine from the reaction mixture is crucial to remove unreacted starting material and reaction byproducts.
Experimental Protocol: Purification of 4-Amino-2-fluorobenzotrifluoride
a. Liquid-Liquid Extraction:
-
Upon completion of the reduction reaction (e.g., using Fe/HCl or Sn/HCl), carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the acid.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM). A typical extraction would involve using a volume of organic solvent equal to the volume of the aqueous layer.
-
Separate the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-2-fluorobenzotrifluoride.
b. Column Chromatography:
For higher purity, the crude product can be purified by column chromatography.[2]
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexane). Add a small amount of silica gel (100-200 mesh) to this solution to form a slurry.[2] Evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with a cotton plug at the bottom. Fill the column with silica gel (e.g., 230-400 mesh for flash chromatography) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexane).[3][4] Allow the silica gel to settle, ensuring a well-packed column without any air bubbles. The weight of the silica gel should be approximately 20-50 times the weight of the crude product.[5]
-
Loading: Carefully add the prepared dry slurry of the crude product onto the top of the packed silica gel.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. For the separation of the less polar nitro starting material from the more polar amino product, a gradient of ethyl acetate in hexane is effective.[2] For example, start with 5% ethyl acetate in hexane and gradually increase the concentration to 20-60%.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified 4-amino-2-fluorobenzotrifluoride.
Quantitative Data Summary:
| Parameter | Value/Range | Citation |
| Silica Gel Mesh Size | 100-200 (for slurry), 230-400 (for column) | [2][3] |
| Eluent System | Ethyl Acetate/Hexane (gradient) | [2] |
| Typical Purity | >98% | [1] |
| Typical Yield | 73-75% (overall process) | [6] |
Application Note 2: Purification of Products from Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound readily undergoes SNAr reactions where the fluorine atom is displaced by a nucleophile.[7] The purification of these products often involves removing the unreacted starting material and any side products.
Experimental Protocol: Purification of a Generic SNAr Product
a. Liquid-Liquid Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO), pour the mixture into a large volume of water. The product may precipitate out. If so, it can be collected by filtration. If not, proceed with extraction.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent such as ethyl acetate or toluene.[8] Perform the extraction three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
b. Recrystallization:
If the crude product is a solid, recrystallization is an effective purification method.
-
Solvent Selection: Choose a suitable solvent or solvent system. For polar fluorinated molecules, protic solvents like ethanol or aprotic polar solvents like acetone or ethyl acetate can be effective. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Quantitative Data Summary:
| Parameter | Value/Range |
| Extraction Solvents | Ethyl Acetate, Toluene |
| Recrystallization Solvents | Ethanol, Acetone, Ethyl Acetate |
| Typical Purity | >99% achievable |
| Typical Recovery | Dependent on solubility, generally >80% |
Application Note 3: Purification of Biaryl Products from Suzuki-Miyaura Coupling
Derivatives of this compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[9] The purification process involves removing the palladium catalyst, inorganic salts, and unreacted starting materials.
Experimental Protocol: Purification of a Biaryl Product
a. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[10]
-
Combine the organic layers and wash with brine.[10]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
b. Flash Column Chromatography:
-
Prepare the column as described in Application Note 1.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system, typically a gradient of ethyl acetate in hexanes, to separate the desired biaryl product from impurities.[10]
-
Collect and analyze fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl product.
Quantitative Data Summary:
| Parameter | Value/Range | Citation |
| Extraction Solvent | Ethyl Acetate | [10] |
| Chromatography Eluent | Ethyl Acetate/Hexanes (gradient) | [10] |
| Typical Yield | Highly variable depending on substrates | [9] |
Disclaimer: The provided protocols are intended as a general guide. Specific reaction conditions and purification parameters may need to be optimized for individual reactions and substrates. Always follow appropriate laboratory safety procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. vapourtec.com [vapourtec.com]
- 8. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
common side products in the synthesis of 3-Fluoro-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-nitrobenzotrifluoride. The following information addresses common issues related to side product formation and offers guidance on optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common laboratory and industrial synthesis of this compound is achieved through the electrophilic nitration of 2-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid.
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products are typically positional isomers of the desired product. Due to the directing effects of the fluorine and trifluoromethyl groups on the aromatic ring, nitration of 2-fluorobenzotrifluoride can lead to a mixture of mononitrated isomers. Other potential side products include dinitrated compounds resulting from over-nitration.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction conditions. Key parameters to optimize include:
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Temperature: Lower reaction temperatures generally favor the formation of the desired isomer and reduce the extent of dinitration.
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Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a mixture of nitric acid and sulfuric acid is common, but the ratio can be adjusted to control the reaction's potency.
-
Reaction Time: Shorter reaction times can help to limit the formation of dinitrated byproducts.
Q4: Are there any specific analytical methods recommended for monitoring the reaction and identifying side products?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating and identifying the isomeric products and other byproducts in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is also very useful for quantifying the different isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound isomer. | The reaction conditions are favoring the formation of other positional isomers. | Adjust the reaction temperature. Lower temperatures often increase the selectivity for the desired isomer. Also, consider modifying the ratio of nitric acid to sulfuric acid. |
| Significant formation of dinitrated side products. | The nitrating conditions are too harsh, or the reaction time is too long. | Reduce the concentration of the nitrating agent or use a milder nitrating system. Shorten the reaction time and monitor the reaction progress closely using GC or TLC. |
| Complex mixture of unidentified side products. | Impurities in the starting 2-fluorobenzotrifluoride may be reacting to form additional byproducts. | Ensure the purity of the starting material using techniques like distillation and verify its purity by GC-MS or NMR before use. |
| Difficulty in separating the desired product from its isomers. | Positional isomers often have very similar physical properties, making separation by standard distillation or crystallization challenging. | High-performance liquid chromatography (HPLC) or fractional distillation using a column with a high number of theoretical plates may be necessary for effective separation. |
Data Presentation
The following table summarizes the typical isomer distribution observed in the nitration of a substituted benzotrifluoride, which can be considered analogous to the nitration of 2-fluorobenzotrifluoride. The data is based on the nitration of 3-methylbenzotrifluoride and illustrates the formation of multiple positional isomers.
| Isomer | Distribution (%) at -18°C | Distribution (%) at -30°C |
| 2-nitro isomer | 43 | 46.6 |
| 4-nitro isomer | 31 | 26.9 |
| 6-nitro isomer | 24 | 26.5 |
| 5-nitro isomer | ~1 | Not Reported |
Data is illustrative and based on the nitration of an analogous compound. Actual distributions for the nitration of 2-fluorobenzotrifluoride may vary.
Experimental Protocols
General Protocol for the Nitration of 2-Fluorobenzotrifluoride
Materials:
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2-Fluorobenzotrifluoride
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Concentrated Nitric Acid (e.g., 98%)
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Concentrated Sulfuric Acid (e.g., 98%)
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Ice
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Water
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Organic solvent for extraction (e.g., dichloromethane)
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Sodium bicarbonate solution (for washing)
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, cool a mixture of concentrated sulfuric acid to a low temperature (e.g., -20°C to 0°C) using an ice-salt bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
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Once the nitrating mixture is prepared, add 2-fluorobenzotrifluoride dropwise to the stirred mixture, ensuring the temperature does not rise significantly.
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After the addition is complete, continue to stir the reaction mixture at the low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Extract the product mixture with an organic solvent like dichloromethane.
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Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove residual acids.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by GC-MS and/or NMR to determine the isomer distribution and purity.
-
Purify the desired this compound isomer using an appropriate technique such as fractional distillation or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis side products.
Technical Support Center: Troubleshooting the Reduction of 3-Fluoro-4-nitrobenzotrifluoride
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the reduction of the nitro group in 3-Fluoro-4-nitrobenzotrifluoride to form the corresponding aniline, a critical building block in pharmaceutical and agrochemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reduction of this compound is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete reduction is a frequent issue. The following table outlines potential causes and solutions for common reduction methods.
| Common Method | Potential Causes for Incomplete Reaction | Troubleshooting Steps |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | - Catalyst poisoning: Trace impurities (e.g., sulfur compounds) in the starting material or solvent can deactivate the catalyst. - Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction. - Poor hydrogen gas dispersion: Inefficient stirring can limit the gas-liquid-solid phase transfer. - Low hydrogen pressure: The pressure may be insufficient to drive the reaction to completion. | - Purify the starting material and use high-purity solvents. - Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%). - Ensure vigorous stirring to maintain the catalyst in suspension. - Increase the hydrogen pressure (ensure your equipment is rated for higher pressures). |
| Iron Powder in Acidic Media (e.g., Fe/AcOH) | - Inactive iron powder: The surface of the iron particles may be oxidized. - Insufficient acid: The acidic medium is crucial for the reaction mechanism. - Poor mixing: The iron powder needs to be well-suspended. | - Activate the iron powder by washing with dilute acid (e.g., HCl) before use. - Ensure a sufficient amount of acid (e.g., acetic acid) is present. - Use mechanical stirring to ensure efficient mixing. |
| Tin(II) Chloride (SnCl₂) | - Hydrolysis of SnCl₂: Tin(II) chloride can hydrolyze in the presence of water, reducing its effectiveness. - Stoichiometry: An insufficient amount of SnCl₂ will lead to incomplete conversion. | - Use anhydrous SnCl₂ and dry solvents. - Ensure at least 3 equivalents of SnCl₂ are used per equivalent of the nitro compound. |
Q2: I am observing the formation of side products in my reaction. What are the likely impurities and how can I minimize them?
A2: Side product formation can complicate purification and reduce yield. The primary concerns are dehalogenation and the formation of dimeric species.
| Side Product | Likely Cause | Prevention and Mitigation |
| Defluorination Product (3-Amino-4-nitrobenzotrifluoride) | - Harsh reaction conditions: High temperatures and prolonged reaction times, especially with certain catalysts like Palladium, can lead to the cleavage of the C-F bond. | - Optimize the reaction temperature and time; monitor the reaction closely by TLC or HPLC. - Consider using a milder reducing agent or a different catalyst system (e.g., Platinum on carbon can sometimes be less prone to dehalogenation than Palladium on carbon). |
| Azo/Azoxy Compounds | - Incomplete reduction: These are common intermediates in the reduction of nitro compounds and can accumulate if the reaction stalls. - Reaction with metal hydrides: Reagents like LiAlH₄ are known to produce azo compounds from aromatic nitro compounds. | - Ensure the reaction goes to completion by addressing the points in Q1. - Avoid using metal hydrides like LiAlH₄ for the reduction of aromatic nitro groups to amines. |
Q3: The workup and purification of my 3-Fluoro-4-aminobenzotrifluoride is proving difficult. What are some best practices?
A3: The basicity of the resulting aniline and the presence of metal byproducts can complicate purification.
| Issue | Recommended Procedure |
| Removal of Metal Byproducts (Fe or Sn) | - Iron Sludge: After the reaction, filter the hot reaction mixture through a pad of celite to remove the iron oxides. The product can then be extracted into an organic solvent after basification of the filtrate. - Tin Salts: During workup, basify the solution to a high pH (e.g., >10) with aqueous NaOH to precipitate tin hydroxides, which can then be filtered off. The product can be extracted from the filtrate. |
| Product Isolation | - Extraction: After quenching the reaction and removing metal byproducts, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. - Distillation: The product, 3-Fluoro-4-aminobenzotrifluoride, is a liquid and can be purified by vacuum distillation. - Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is a viable option. |
Comparative Data of Reduction Methods
The following table summarizes typical reaction conditions and outcomes for the reduction of this compound. Please note that these are representative values and may require optimization for your specific setup.
| Method | Reagents & Conditions | Typical Yield | Typical Reaction Time | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | H₂ (1-50 atm), 5% Pd/C, Methanol, Room Temperature - 60°C | >95% | 2-12 hours | Advantages: High yield, clean reaction, easy product isolation. Disadvantages: Requires specialized pressure equipment, potential for dehalogenation, catalyst can be pyrophoric. |
| Iron in Acidic Media | Fe powder, Acetic Acid, Ethanol/Water, Reflux | 80-90% | 4-8 hours | Advantages: Inexpensive reagents, generally avoids dehalogenation. Disadvantages: Stoichiometric metal waste, workup can be cumbersome due to iron sludge. |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | 85-95% | 1-3 hours | Advantages: Mild conditions, often high selectivity. Disadvantages: Generates tin waste which can be difficult to remove completely, reagent is more expensive than iron. |
| Electrochemical Reduction | Divided cell, lead or graphite cathode, H₂SO₄/MeOH | ~85% | 2-4 hours | Advantages: Avoids stoichiometric metal reductants, can be scaled up in a flow setup. Disadvantages: Requires specialized electrochemical equipment. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
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Preparation: In a pressure-rated hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
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Catalyst Addition: Carefully add 5% Palladium on Carbon (1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and stir vigorously at room temperature or with gentle heating (e.g., 40-50°C).
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Monitoring: Monitor the reaction progress by TLC or HPLC.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The celite pad should be kept wet with solvent to prevent the pyrophoric catalyst from igniting.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Protocol 2: Reduction with Iron Powder in Acetic Acid
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Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq), ethanol, and water.
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Reagent Addition: Add iron powder (3-5 eq) and glacial acetic acid (1-2 eq).
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Reaction: Heat the mixture to reflux with vigorous stirring.
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Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Workup: Cool the reaction mixture and filter through celite while hot to remove the iron salts.
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Isolation: Concentrate the filtrate, and then add water and a base (e.g., NaOH) to precipitate the product. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
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Reagent Addition: Add Tin(II) chloride dihydrate (3-4 eq) to the solution.
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Reaction: Heat the mixture to reflux.
-
Monitoring: Follow the reaction progress by TLC or HPLC.
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Workup: After completion, cool the reaction mixture and pour it into ice-water.
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Isolation: Basify the mixture with a concentrated NaOH solution to precipitate tin hydroxides. Filter the mixture and extract the filtrate with an organic solvent. Dry and concentrate the organic layer to get the crude product.
Visualizations
Caption: A generalized workflow for the reduction of this compound.
Caption: A decision tree for troubleshooting common issues in the reduction reaction.
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Fluoro-4-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing palladium-catalyzed cross-coupling reactions involving 3-Fluoro-4-nitrobenzotrifluoride. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound presents a unique set of challenges due to its electronic and steric properties. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing, which can influence the reactivity of the aryl halide. Additionally, the fluorine atom ortho to the nitro group can present steric hindrance. Key challenges include catalyst inhibition or deactivation, sluggish reaction rates, and potential side reactions.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The choice of reaction will depend on the desired bond formation (C-C, C-N, etc.) and the coupling partner.
Q3: How does the position of the leaving group (e.g., Br, I, OTf) on the benzotrifluoride ring affect reactivity?
A3: The reactivity of the leaving group is a critical factor. Generally, for palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > OTf >> Cl.[1] For an electron-deficient substrate like this compound, a more reactive leaving group such as iodide or bromide is often preferred to facilitate the initial oxidative addition step.
Q4: What is a typical starting catalyst loading for these reactions?
A4: A general starting point for catalyst loading in cross-coupling reactions is between 1-5 mol% of the palladium source.[2] For highly optimized systems with efficient ligands, this can sometimes be lowered to <1 mol%. Conversely, for challenging substrates, higher loadings (5-10 mol%) may be necessary to achieve a reasonable conversion.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand System:
-
Catalyst Activity: Ensure your palladium source is active. Pre-catalysts, which are more stable and efficiently generate the active Pd(0) species, are often a good choice.[2]
-
Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the reaction. For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[3]
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Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be beneficial.[2]
-
-
Reaction Conditions:
-
Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous. For Suzuki-Miyaura reactions, bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often used.
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Solvent: The solvent must be anhydrous and degassed. Common choices include dioxane, toluene, and THF. Poor solubility of reactants can hinder the reaction.
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Temperature: Increasing the reaction temperature can improve slow reactions. However, excessively high temperatures can lead to catalyst decomposition.
-
-
Reagent Quality:
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Purity: Ensure all reagents, including the this compound, coupling partner, and solvents, are pure and anhydrous. Impurities can poison the catalyst.
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Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
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Issue 2: Catalyst Deactivation (Formation of Palladium Black)
Q: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate and what can I do to prevent it?
A: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition and deactivation. This occurs when the active Pd(0) catalyst aggregates and precipitates out of solution, rendering it inactive.
Preventative Measures:
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Ligand Selection: Use bulky phosphine ligands that can stabilize the Pd(0) species and prevent aggregation.
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Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidation of the catalyst.
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Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
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Reagent Purity: Ensure all reagents and solvents are free from impurities that could poison the catalyst.
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data for optimizing catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl halides similar in electronic nature to this compound. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 90 | 24 | 65 |
| 4 | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 70 |
Data is representative and based on couplings of similar electron-deficient aryl bromides.
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 18 | 90 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 88 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 20 | 82 |
| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaOtBu (1.2) | Toluene | 100 | 24 | 75 |
Data is representative and based on aminations of similar electron-deficient aryl bromides.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (as the corresponding halide, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
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Catalyst Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the Schlenk flask via syringe.
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Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
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Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
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Reagent Addition: Add the this compound (as the corresponding halide, 1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
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Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Managing Exothermic Reactions with 3-Fluoro-4-nitrobenzotrifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-Fluoro-4-nitrobenzotrifluoride. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a halogenated aromatic nitro compound. The primary hazards stem from the presence of the nitro group, which makes the molecule highly energetic. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously or explosively with reducing agents, hydrides, sulfides, nitrides, and strong bases like sodium hydroxide or potassium hydroxide, even in the presence of solvents.[1] Reactions involving this class of compounds can be highly exothermic, posing a risk of thermal runaway if not properly controlled. Additionally, when heated to decomposition, it emits highly toxic fumes of fluorides and nitrogen oxides (NOx).[1]
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile, are common for this compound and have the potential to be highly exothermic. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, which can lead to a rapid reaction rate and significant heat generation.[2][3] Reduction of the nitro group is also a highly exothermic process and should be handled with extreme caution.
Q3: What is a thermal runaway and why is it a concern with this compound?
A3: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn further increases the temperature. This can lead to a rapid rise in temperature and pressure within the reactor, potentially causing vessel rupture, explosion, and the release of toxic materials.[4] The concern with this compound stems from the high energy of the nitroaromatic functional group, which can undergo highly exothermic reactions or decomposition at elevated temperatures.
Q4: What preliminary steps should I take before running a reaction with this compound for the first time?
A4: Before any new reaction, a thorough literature search and a comprehensive hazard evaluation are critical. This should include:
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Thermal Stability Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature for thermal decomposition of your starting materials, reaction mixture, and products.
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Reaction Calorimetry: Whenever possible, use a reaction calorimeter (RC1) to measure the heat of reaction, heat flow, and to understand the reaction kinetics under controlled conditions. This data is crucial for safe scale-up.[5][6]
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Identify Potential Side Reactions: Be aware of potential undesired exothermic side reactions or decomposition pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid temperature increase during reagent addition. | The reaction is more exothermic than anticipated. The addition rate is too high. Inadequate cooling. | Immediately stop the addition of the limiting reagent. Increase cooling to the reactor. If the temperature continues to rise, be prepared to implement your pre-planned emergency quenching procedure. |
| Localized "hot spots" in the reactor. | Poor mixing leading to a localized concentration of reagents and an uncontrolled reaction. | Ensure vigorous and effective stirring. For viscous reaction mixtures, consider a more powerful overhead stirrer. |
| Pressure buildup in the reactor. | Gas evolution from the reaction or decomposition. The reaction temperature may be approaching the boiling point of the solvent or a component. | Ensure the reactor is properly vented to a safe location (e.g., a scrubber). Monitor the reaction temperature closely and maintain it well below the solvent's boiling point. |
| Reaction does not initiate at the expected temperature, then suddenly accelerates. | An induction period may be present. Impurities may be inhibiting the reaction. | Be extremely cautious with reactions that show an induction period. A sudden onset can lead to a rapid release of heat. Consider adding a small amount of a pre-formed active species or carefully increasing the temperature in small increments. |
| Discoloration of the reaction mixture (darkening). | Potential decomposition or side reactions occurring at an elevated temperature. | Stop the reaction and analyze a sample to identify the cause. Do not attempt to "push" the reaction by increasing the temperature further without understanding the cause of the discoloration. |
Key Experimental Protocols
Protocol 1: Small-Scale Safety Assessment of a Nucleophilic Aromatic Substitution (SNAr) Reaction
Objective: To determine the thermal profile of an SNAr reaction with this compound on a small scale before proceeding to a larger scale.
Methodology:
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Reactant and Mixture Thermal Stability:
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Perform a DSC analysis on this compound, the nucleophile, and the final reaction mixture to determine the onset temperature of any exothermic decomposition.
-
-
Reaction Calorimetry (Isothermal Heat Flow Calorimetry):
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Set up the reaction in a reaction calorimeter.
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Establish the desired reaction temperature and allow the system to reach a steady state.
-
Perform a pre-calibration to determine the initial heat transfer coefficient (UA).
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Add the limiting reagent (either the nucleophile or this compound) at a slow, controlled rate via a syringe pump.
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Continuously monitor the heat flow from the reaction.
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After the addition is complete, monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
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Perform a post-calibration to determine the final UA value.
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Use the collected data to calculate the total heat of reaction (ΔH), the maximum heat flow, and the rate of heat release. This information is critical for ensuring that the cooling capacity of a larger-scale reactor will not be exceeded.[7]
-
Protocol 2: Controlled Addition for Exothermic Reactions
Objective: To safely perform an exothermic reaction by controlling the rate of the limiting reagent addition.
Methodology:
-
Reactor Setup:
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Use a jacketed reactor with a temperature-controlled circulator for efficient heating and cooling.
-
Equip the reactor with a mechanical stirrer for efficient mixing, a thermocouple to monitor the internal temperature, a condenser, and an inert gas inlet.
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Place the limiting reagent in a syringe or an addition funnel connected to a syringe pump for precise control over the addition rate.
-
-
Procedure:
-
Charge the reactor with this compound and the solvent.
-
Bring the reactor contents to the desired initial temperature.
-
Begin the slow, dropwise addition of the nucleophile solution. The addition rate should be determined based on the reaction calorimetry data to ensure the temperature remains within the desired range.
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Maintain a constant temperature in the reactor throughout the addition. If the internal temperature rises above the set point, immediately stop the addition and wait for it to stabilize before resuming at a slower rate.
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After the addition is complete, continue to stir the reaction at the set temperature and monitor for any further temperature changes.
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Visualizations
Signaling Pathways and Experimental Workflows
Caption: A workflow for the safe execution of potentially exothermic reactions.
References
- 1. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 6. researchgate.net [researchgate.net]
- 7. syrris.com [syrris.com]
preventing byproduct formation in 3-Fluoro-4-nitrobenzotrifluoride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzotrifluoride. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The two most common and synthetically useful reactions involving this compound are:
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring for nucleophilic attack, making the fluorine atom an excellent leaving group. This reaction is widely used to introduce various functionalities by reacting it with nucleophiles such as amines, alcohols, and thiols.
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Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂) to form 3-fluoro-4-aminobenzotrifluoride. This product is a valuable building block in the synthesis of many pharmaceutical and agrochemical compounds.
Q2: What are the primary types of byproducts I should be aware of in these reactions?
A2: For Nucleophilic Aromatic Substitution , potential byproducts include:
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Over-alkylation/arylation products: When using primary or secondary amines as nucleophiles, the product formed can sometimes react further with the starting material.
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Hydrolysis products: In the presence of water and base, the starting material can be hydrolyzed to form 3-fluoro-4-nitrophenol.
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Products from competing nucleophiles: If your reaction mixture contains multiple nucleophilic species, you may see a mixture of substitution products.
For the Reduction of the Nitro Group , potential byproducts include:
-
Partially reduced intermediates: These include nitroso (-NO) and hydroxylamine (-NHOH) species.
-
Condensation products: The reactive intermediates can condense to form azoxy (-N=N(O)-) and azo (-N=N-) compounds.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Products in Nucleophilic Aromatic Substitution (SNAr) with Amines
Possible Cause 1: Over-alkylation of the amine nucleophile.
The product of the initial reaction, a secondary amine, can be more nucleophilic than the starting primary amine and react with another molecule of this compound.
Troubleshooting Steps:
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Control Stoichiometry: Use a slight excess of the amine nucleophile relative to the this compound to ensure the electrophile is consumed before significant over-alkylation can occur.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of the second substitution. Running the reaction at a lower temperature can improve selectivity for the desired product.
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Slow Addition: Add the this compound slowly to a solution of the amine. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine.
Possible Cause 2: Hydrolysis of the starting material.
The presence of water, especially under basic conditions, can lead to the formation of 3-fluoro-4-nitrophenol.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use of inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base. The choice of base can be critical; for instance, strong inorganic bases like KOH in the presence of water will promote hydrolysis.[1]
Possible Cause 3: Competing Nucleophiles.
If the solvent or other reagents can act as nucleophiles (e.g., alcohols), they may compete with the desired amine nucleophile.
Troubleshooting Steps:
-
Solvent Selection: Choose a polar aprotic solvent that is not nucleophilic, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).
Data on Reaction Conditions for SNAr Reactions
| Parameter | Condition | Rationale | Potential Byproducts if Not Optimized |
| Temperature | 40-120 °C | To provide sufficient activation energy without promoting side reactions. | Higher temperatures can lead to over-alkylation and decomposition. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | To dissolve the reactants and facilitate the formation of the Meisenheimer complex. | Protic solvents can compete as nucleophiles. |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or Organic (e.g., Et₃N) | To neutralize the HF formed during the reaction. | Strong, nucleophilic bases can promote hydrolysis.[1] |
| Stoichiometry | 1.1 - 1.5 eq. of Nucleophile | To ensure complete consumption of the electrophile. | Insufficient nucleophile can lead to incomplete reaction; large excess can complicate purification. |
Issue 2: Incomplete Reduction or Formation of Colored Impurities During Nitro Group Reduction
Possible Cause 1: Formation of partially reduced intermediates.
Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates. These intermediates are often colored and can be reactive.
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is often a clean and effective method for nitro group reduction.[2] Electrochemical reduction methods have also been shown to be efficient.[3]
-
Reaction Time and Conditions: Ensure the reaction is allowed to proceed to completion. Monitoring by TLC or LC-MS is recommended. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.
Possible Cause 2: Formation of azo and azoxy byproducts.
Nitroso and hydroxylamine intermediates can condense to form dimeric azo and azoxy compounds, which are often highly colored impurities.
Troubleshooting Steps:
-
Maintain a Reducing Environment: Ensure that the reducing agent is present in sufficient excess and that the reaction conditions are maintained until all intermediates are fully reduced to the amine.
-
pH Control: The pH of the reaction mixture can influence the formation of condensation byproducts. In some cases, acidic conditions can favor the desired amine formation.
Quantitative Data for Electrochemical Reduction of a Nitrobenzotrifluoride Derivative
The following data is from a study on the electrochemical reduction of 3-nitrobenzotrifluoride to 3-trifluoromethylaniline, which provides a good model for the reduction of this compound.[3]
| Parameter | Optimized Condition | Yield of Amine |
| Cathode Material | Leaded Bronze (CuSn7Pb15) | High |
| Solvent | 1:1 H₂O/MeOH | - |
| Electrolyte | 2 M H₂SO₄(aq) | - |
| Current Density | 30 mA cm⁻² | 80% |
| Applied Charge | 12 F | - |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
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To a solution of the amine (1.1 equivalents) in anhydrous DMF, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred amine solution at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Reduction of the Nitro Group via Catalytic Hydrogenation
-
In a pressure vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Byproduct formation pathways in the SNAr reaction of this compound with a primary amine.
Caption: Byproduct formation pathways during the reduction of the nitro group in this compound.
Caption: A logical workflow for troubleshooting common issues in reactions with this compound.
References
Technical Support Center: Purification of 3-Fluoro-4-nitrobenzotrifluoride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Fluoro-4-nitrobenzotrifluoride and its derivatives.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Inappropriate solvent. | Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures thereof). A good starting point for nitroaromatic compounds can be alcoholic solvents. |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Try a lower-boiling point solvent. Cool the solution more slowly. Add a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the meniscus. |
| Poor recovery of purified product | The compound is too soluble in the cold solvent. Too much solvent was used. | Use a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used for dissolution. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may also adsorb some of your product. |
| No crystal formation upon cooling | The solution is not saturated. The compound is highly soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase (e.g., silanol interactions).[1] Inappropriate mobile phase pH.[1] Column overload.[1] | Use an end-capped column to minimize silanol interactions.[1] Adjust the mobile phase pH. For acidic compounds, a higher pH may improve peak shape. Consider using a fluorinated stationary phase, which can offer unique selectivity for fluorinated compounds. Reduce the sample concentration or injection volume.[1] |
| Co-elution of impurities | Similar polarity of the target compound and impurities. Insufficient column resolution. | Change the stationary phase to one with a different selectivity (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[1] Alter the mobile phase composition (e.g., switch from acetonitrile to methanol or vice versa).[1] Adjust the mobile phase pH to alter the ionization of the analyte and/or impurities. |
| Separation of positional isomers is unsuccessful | Isomers have very similar physicochemical properties. | Utilize a stationary phase with high shape selectivity, such as a pentafluorophenyl (PFP) phase.[2] Optimize the mobile phase composition and temperature. Consider specialized techniques like supercritical fluid chromatography (SFC) for challenging isomer separations. |
| Low recovery from preparative HPLC | The compound may be precipitating on the column or in the tubing. Adsorption to the stationary phase. | Ensure the mobile phase has sufficient solubilizing power for the purified compound. Add a small percentage of a stronger solvent to the collection fractions if precipitation is observed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Common impurities often stem from the starting materials and potential side reactions. For instance, if the synthesis involves the nitration of a fluorobenzotrifluoride precursor, you may encounter:
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Unreacted starting materials: The presence of the un-nitrated precursor.
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Positional isomers: Nitration can sometimes lead to the formation of other nitro-isomers, which can be challenging to separate due to their similar physical properties.[3]
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Di-nitrated byproducts: Over-nitration can lead to the formation of dinitro compounds.
Q2: What is a good starting point for developing a recrystallization protocol for a novel this compound derivative?
A2: A systematic solvent screening is the best approach. Start with small amounts of your crude product and test a range of solvents with varying polarities. Alcohols like ethanol or isopropanol are often good starting points for nitroaromatic compounds. A good recrystallization solvent should dissolve your compound when hot but provide low solubility when cold.
Q3: How can I effectively separate positional isomers of my this compound derivative?
A3: The separation of positional isomers can be a significant challenge.[2][4] For HPLC, consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column, which can offer unique selectivity for halogenated and aromatic compounds.[2] Careful optimization of the mobile phase, including the use of different organic modifiers and additives, is crucial. In some cases, preparative gas chromatography (GC) or supercritical fluid chromatography (SFC) may provide better resolution for volatile isomers.
Q4: My compound is a liquid at room temperature. What is the best purification strategy?
A4: For liquid compounds, fractional distillation under reduced pressure is often the most effective purification method, especially for removing impurities with different boiling points. If distillation is not sufficient, preparative HPLC or column chromatography on silica gel can be employed.
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general workflow for the purification of solid this compound derivatives. The choice of solvent must be determined experimentally.
Materials:
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Crude this compound derivative
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Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable mixture)
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Erlenmeyer flask
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Hot plate with stirring capability
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum or in a desiccator.
General Preparative HPLC Protocol
This protocol outlines a general approach for purifying this compound derivatives using preparative HPLC. The specific column and mobile phase will need to be optimized for each compound.
Materials:
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Crude this compound derivative
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Preparative HPLC system with a suitable column (e.g., C18 or a PFP column)
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Sample vials
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Collection tubes
Procedure:
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Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
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Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm syringe filter before injection.
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Preparative Run: Scale up the analytical method to the preparative column. Inject the prepared sample onto the column.
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Fraction Collection: Collect the fractions corresponding to the peak of the pure product.
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Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.
Visualizations
References
impact of water on the stability of 3-Fluoro-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-Fluoro-4-nitrobenzotrifluoride in aqueous experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Poor Solubility: this compound and related compounds are known to be insoluble in water.[1][2][3][4] This can lead to heterogeneous mixtures and inconsistent effective concentrations. | 1. Solvent System: Consider using a co-solvent system (e.g., DMSO, DMF, ethanol) to improve solubility. Note: The final concentration of the organic solvent should be kept low and consistent across all experiments to minimize its own impact on the system.2. Sonication: Use a sonicator to aid in the dispersion of the compound in the aqueous medium.3. Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent and dilute it into the aqueous experimental medium. |
| Degradation Over Time: The compound may be degrading in your aqueous medium, especially over long incubation periods. | 1. Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound in your specific experimental medium. Analyze aliquots at different time points using a suitable analytical method (e.g., HPLC, LC-MS).2. pH Monitoring: Monitor the pH of your solution, as changes could indicate degradation. A study on other nitroaromatics showed that acidification to pH 2 can preserve the compounds.[5] |
| Precipitation: The compound may be precipitating out of solution, especially if the temperature or pH changes. | 1. Visual Inspection: Visually inspect your solutions for any signs of precipitation.2. Solubility Limit: Determine the solubility limit of the compound in your specific experimental medium to ensure you are working within the soluble range. |
Issue 2: Unexpected Reaction or Side Products
| Potential Cause | Troubleshooting Steps |
| Base-Induced Decomposition: Aromatic nitro compounds can be highly reactive and potentially explosive in the presence of bases, such as sodium hydroxide, even in aqueous solutions.[1][3] | 1. pH Control: Strictly control the pH of your experimental system. Avoid basic conditions (pH > 7).2. Buffer Selection: Use a well-characterized and inert buffer system to maintain a stable pH.3. Reagent Compatibility: Ensure that no basic reagents are introduced into the experimental setup. |
| Photodegradation: Exposure to light can sometimes induce degradation of aromatic nitro compounds. | 1. Light Protection: Conduct experiments in amber-colored vials or protect the experimental setup from light. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in water?
Q2: What are the likely degradation pathways for this compound in an aqueous environment?
A hypothetical degradation pathway could involve nucleophilic substitution of the fluorine atom by hydroxide ions, particularly under basic conditions. However, without specific experimental data, this remains a theoretical consideration.
Q3: Are there any known incompatibilities with water or aqueous buffers?
A critical incompatibility is with basic solutions. Aromatic nitro compounds can undergo vigorous and potentially explosive reactions in the presence of bases.[1][3] Therefore, it is crucial to avoid basic pH conditions when working with this compound in aqueous media.
Q4: How should I prepare solutions of this compound for my experiments?
Due to its poor water solubility, it is recommended to first prepare a stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low and consistent across all experiments.
Q5: How can I assess the stability of this compound in my specific experimental setup?
It is highly recommended to perform a stability study under your specific experimental conditions. This can be done by incubating the compound in your aqueous medium and analyzing its concentration at various time points using a suitable analytical technique like HPLC or LC-MS.
Quantitative Data Summary
Specific quantitative data on the hydrolysis rate of this compound is not available in the reviewed literature. The table below summarizes the qualitative stability information.
| Parameter | Observation | Source |
| Water Solubility | Described as "insoluble in water". | [1][2][3][4] |
| Reactivity with Bases | Aromatic nitro compounds can react vigorously or explosively with bases (e.g., NaOH) in the presence of water. | [1][3] |
| Stability in Acidic Conditions | For other nitroaromatics, acidification to pH 2 was shown to preserve the compounds for extended periods. | [5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Medium
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable, water-miscible organic solvent (e.g., HPLC-grade DMSO or acetonitrile).
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Preparation of Test Solution: Spike the aqueous experimental medium (e.g., buffer, cell culture media) with the stock solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (e.g., <0.1%).
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Incubation: Incubate the test solution under the desired experimental conditions (e.g., temperature, light/dark).
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Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
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Sample Quenching (if necessary): If degradation is rapid, it may be necessary to "quench" the reaction by, for example, adding an equal volume of cold acetonitrile to precipitate proteins and halt enzymatic degradation, or by acidification.
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Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
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Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Hypothetical degradation pathway in the presence of water (basic conditions).
References
- 1. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 2. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 367-86-2 CAS MSDS (4-Fluoro-3-nitrobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the optimal base for reactions with 3-Fluoro-4-nitrobenzotrifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal base for reactions involving 3-Fluoro-4-nitrobenzotrifluoride. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the benzene ring, which activate the ring for nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.
Q2: Which atom is the leaving group in SNAr reactions with this compound?
A2: The fluorine atom is the leaving group. In SNAr reactions on electron-deficient aromatic rings, fluoride is an excellent leaving group.
Q3: What is the role of a base in the SNAr reaction of this compound with amine nucleophiles?
A3: The base in these reactions serves to deprotonate the amine nucleophile, increasing its nucleophilicity. Additionally, the base neutralizes the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive.
Q4: Which bases are commonly used for SNAr reactions with this compound and amines?
A4: Both inorganic and organic bases are commonly employed. The choice of base can significantly impact reaction yield and rate. Commonly used bases include:
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Inorganic bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), and Potassium phosphate (K₃PO₄).
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Organic bases: Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA).
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Insufficiently activated nucleophile | Ensure the base is strong enough to deprotonate the amine nucleophile. For weakly basic amines, a stronger base may be required. Consider switching from an organic base like Et₃N to an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Reaction temperature is too low | While some SNAr reactions proceed at room temperature, heating is often necessary. Increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. |
| Poor solvent choice | The reaction should be conducted in a polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile. These solvents can solvate the cation of the base, increasing the reactivity of the anion. |
| Impure starting materials | Ensure that the this compound, amine nucleophile, and solvent are pure and dry. Water can quench the base and hydrolyze the starting material. |
| Incorrect stoichiometry | Use a slight excess of the amine nucleophile (1.1-1.2 equivalents) and a sufficient amount of base (at least 2 equivalents) to neutralize the HF produced. |
Problem 2: Formation of multiple products or side reactions.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high | Excessive heat can lead to decomposition of starting materials or products, or promote side reactions. If the reaction is proceeding but with side product formation, try lowering the temperature. |
| Reaction time is too long | Prolonged reaction times can lead to product degradation. Monitor the reaction closely and quench it once the starting material is consumed. |
| Competing nucleophilic attack | In some cases, with poly-functionalized nucleophiles, competing reactions can occur. Protect sensitive functional groups on the nucleophile before the SNAr reaction. |
Data Presentation: Comparison of Common Bases
The selection of an appropriate base is critical for the success of the SNAr reaction. The following table summarizes the characteristics of commonly used bases.
| Base | Type | pKa of Conjugate Acid | Key Characteristics |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | A mild, inexpensive, and commonly used base. It is heterogeneous in many organic solvents, which can sometimes lead to slower reaction rates but can also simplify workup. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | More soluble in organic solvents than K₂CO₃, often leading to faster reaction rates and higher yields. It is, however, more expensive. |
| Potassium Phosphate (K₃PO₄) | Inorganic | 12.3 | A stronger base than the carbonates, which can be beneficial for less reactive nucleophiles. |
| Triethylamine (Et₃N) | Organic | 10.8 | A common, liquid organic base that is soluble in most organic solvents, leading to homogeneous reaction mixtures. It is generally considered a weaker base than the inorganic carbonates in this context. |
| DIPEA | Organic | 11.0 | A sterically hindered organic base that is less nucleophilic than triethylamine, which can be advantageous in preventing side reactions where the base itself acts as a nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for the SNAr Reaction of this compound with an Aromatic Amine using Potassium Carbonate.
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To a stirred solution of the aromatic amine (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added potassium carbonate (2.2 mmol).
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This compound (1.0 mmol) is then added to the mixture.
-
The reaction mixture is heated to 80 °C and stirred for 4-6 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
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The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the SNAr Reaction of this compound with an Aromatic Amine using Triethylamine.
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To a stirred solution of the aromatic amine (1.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask is added triethylamine (2.2 mmol).
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This compound (1.0 mmol) is then added to the mixture.
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The reaction mixture is heated to reflux and stirred for 6-8 hours.
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The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be further purified by column chromatography.
Visualizations
Caption: SNAr mechanism for the reaction of this compound.
Caption: Workflow for selecting the optimal base in SNAr reactions.
workup procedure to remove impurities from 3-Fluoro-4-nitrobenzotrifluoride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 3-Fluoro-4-nitrobenzotrifluoride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The primary impurities encountered during the synthesis of this compound are typically positional isomers formed during the nitration of 2-fluorobenzotrifluoride. These can include 2-fluoro-3-nitrobenzotrifluoride, 2-fluoro-5-nitrobenzotrifluoride, and 2-fluoro-6-nitrobenzotrifluoride. Additionally, unreacted starting material (2-fluorobenzotrifluoride) and di-nitrated byproducts may also be present.
Q2: What is a standard aqueous workup procedure for a this compound reaction mixture?
A2: A typical aqueous workup involves quenching the reaction mixture by carefully adding it to ice-water. The product is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The organic layer is subsequently washed with water, a dilute aqueous base (like sodium bicarbonate solution) to remove acidic residues, and finally with brine to facilitate phase separation.[1][2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:
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Fractional Distillation: This is particularly useful for separating the desired product from isomers with different boiling points.[1][2][3][4]
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Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this method is excellent for removing small amounts of impurities.
-
Flash Column Chromatography: This technique is highly effective for separating isomers with different polarities.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield after workup | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure completion before quenching. |
| Product loss during aqueous extraction. | Ensure the correct pH of the aqueous layer to prevent the product from becoming water-soluble. Perform multiple extractions with the organic solvent. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider using a cold trap. | |
| Presence of starting material in the final product | Incomplete nitration reaction. | Increase the reaction time or temperature, or consider using a stronger nitrating agent. |
| Inefficient purification. | Optimize the purification method. For distillation, use a column with a higher number of theoretical plates. For chromatography, adjust the solvent system for better separation. | |
| Isomeric impurities detected in the final product | Inherent to the reaction mechanism. | Isomer formation is common in electrophilic aromatic substitution. |
| Inadequate separation during purification. | For distillation, a column with a high number of theoretical plates and a careful adjustment of the reflux ratio is crucial.[1][3][4] For chromatography, screen different solvent systems to maximize the separation of isomers. A gradient elution might be necessary.[5] | |
| Product appears as an oil instead of a solid | Presence of impurities depressing the melting point. | Attempt purification by flash column chromatography to remove impurities. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. |
| Column chromatography separation is poor | Incorrect solvent system. | Systematically vary the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. The mass of the crude product should typically be 1-5% of the mass of the stationary phase. | |
| Compound degradation on silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If degradation occurs, consider using a different stationary phase like alumina or deactivated silica gel. |
Data Presentation
| Purification Method | Compound | Purity Achieved (%) | Yield (%) | Reference |
| Fractional Distillation | 2-nitro-3-methyl benzotrifluoride | ~98 | ~50 (for a specific fraction) | [1][3][4] |
| Recrystallization | 3-Nitro-4-phenylmethoxybenzamide | >99 | 80-90 | Adapted from general recrystallization protocols |
| Flash Column Chromatography | General nitroaromatic isomers | >99 | 70-95 | Adapted from general chromatography protocols |
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Eluent Selection: Determine a suitable solvent system by running TLC plates. A good eluent system will give the desired product an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate is a good starting point.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to ¹H and ¹⁹F NMR Analysis of 3-Fluoro-4-nitrobenzotrifluoride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-fluoro-4-nitrobenzotrifluoride and its reaction products. It is designed to assist researchers in the structural elucidation and analysis of compounds derived from this versatile building block. The focus is on the common nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry.
Introduction to the Analysis
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group.
¹H and ¹⁹F NMR spectroscopy are indispensable tools for monitoring these reactions and characterizing the resulting products. ¹⁹F NMR is particularly powerful due to its high sensitivity, wide chemical shift range, and the 100% natural abundance of the ¹⁹F isotope.[1][2] This guide compares the NMR signatures of the starting material with a representative SNAr product formed by reaction with a secondary amine, morpholine.
Reaction Pathway Visualization
The SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride ion.[3]
Caption: Nucleophilic Aromatic Substitution (SNAr) Reaction.
Comparative NMR Data
The most significant changes in the NMR spectra occur in the aromatic region of the ¹H spectrum and the complete disappearance of the aromatic fluorine signal in the ¹⁹F spectrum. The data presented below is representative for samples analyzed in CDCl₃.
| Compound | ¹H NMR Data (δ, ppm) | ¹⁹F NMR Data (δ, ppm) |
| This compound (Starting Material) | 8.25 (dd, J=8.8, 5.5 Hz, 1H, H-6)7.90 (ddd, J=8.8, 2.0, 1.0 Hz, 1H, H-5)7.60 (t, J=8.8 Hz, 1H, H-2) | -63.5 (s, 3F, -CF₃)-114.0 (dd, J=8.8, 5.5 Hz, 1F, Ar-F) |
| 4-(Morpholino)-2-nitro-1-(trifluoromethyl)benzene (Product) | 7.85 (d, J=2.0 Hz, 1H, H-2)7.70 (dd, J=8.6, 2.0 Hz, 1H, H-6)7.20 (d, J=8.6 Hz, 1H, H-5)3.90 (t, J=4.8 Hz, 4H, -N(CH₂)₂)3.25 (t, J=4.8 Hz, 4H, -O(CH₂)₂) | -62.8 (s, 3F, -CF₃) |
Analysis of Spectral Changes:
-
¹H NMR: Upon substitution, the complex splitting pattern caused by ¹H-¹⁹F coupling vanishes. The proton ortho to the newly introduced morpholine group (H-5) experiences a significant upfield shift due to the electron-donating nature of the amine. New signals corresponding to the morpholine protons appear in the aliphatic region.
-
¹⁹F NMR: The most definitive evidence of reaction completion is the disappearance of the aromatic fluorine signal at ~-114.0 ppm. The -CF₃ signal may experience a slight shift but remains a singlet. This makes ¹⁹F NMR an exceptionally clean method for monitoring the reaction's progress.[4]
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled structural detail, other techniques are often used in conjunction for a complete analysis.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry. Quantitative analysis (qNMR). | Unambiguous structure elucidation. Non-destructive. ¹⁹F NMR is highly specific and sensitive.[1][5] | Lower sensitivity than MS. More complex data interpretation. Requires higher sample concentration. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity (detects trace amounts). Confirms mass of the product. Can be coupled to chromatography for mixture analysis.[6][7] | Does not provide detailed connectivity or stereochemistry. Isomer differentiation can be difficult. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NO₂, C-F, N-H). | Fast, simple, and inexpensive. Good for identifying key functional group transformations. | Provides limited structural information. Not suitable for complex mixture analysis. |
| HPLC / UPLC | Purity assessment, reaction monitoring, quantification. | Excellent for separating complex mixtures and determining product purity. | Provides no structural information on its own; requires a detector (e.g., UV, MS). |
Experimental Protocols
A. NMR Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample (e.g., the reaction product) or use 20-50 µL of a liquid sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent is critical as it can influence chemical shifts.
-
If required for quantitative analysis (qNMR), add a known amount of an internal standard. For ¹⁹F qNMR, a compound like 3,5-bis(trifluoromethyl)benzoic acid can be used.[8]
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
B. NMR Data Acquisition
-
Instrument: Data can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).[9]
-
Tuning: Ensure the NMR probe is properly tuned to the ¹H and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for qualitative scans). For quantitative results, increase to 5 times the longest T₁ relaxation time.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Experiment: Standard single-pulse experiment, often with ¹H decoupling to simplify spectra by removing ¹H-¹⁹F couplings.
-
Spectral Width: ~200-250 ppm to cover the common range of organic fluorine signals.
-
Relaxation Delay (d1): 1-2 seconds (¹⁹F relaxation times are often shorter than ¹H).[4]
-
Number of Scans: 16-64 scans.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum appropriately (TMS for ¹H, CFCl₃ for ¹⁹F).
Visualized Workflows and Comparisons
Caption: A typical experimental workflow for NMR analysis.
Caption: Comparison of analytical techniques for product analysis.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. biophysics.org [biophysics.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. rsc.org [rsc.org]
Mass Spectrometry Analysis of 3-Fluoro-4-nitrobenzotrifluoride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 3-fluoro-4-nitrobenzotrifluoride and its derivatives. It is designed to assist researchers in selecting the appropriate analytical methods, understanding fragmentation patterns, and interpreting mass spectral data for this class of compounds, which are significant in medicinal chemistry and materials science.
Mass Spectrometry of this compound Isomers
While a publicly available mass spectrum for this compound is not readily accessible, the electron ionization (EI) mass spectrum of its isomer, 4-fluoro-3-nitrobenzotrifluoride, provides valuable insights into the expected fragmentation patterns. The structural similarities suggest that the fragmentation pathways will be largely analogous.
Table 1: Key Mass Spectral Data for 4-Fluoro-3-nitrobenzotrifluoride
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO₂ | [1] |
| Molecular Weight | 209.1 g/mol | [1] |
| Ionization Mode | Electron Ionization (EI) | [1] |
| Major Fragment Ions (m/z) | Relative Intensity | Proposed Fragment |
| 209 | ~60% | [M]⁺ |
| 179 | ~10% | [M - NO]⁺ |
| 163 | ~100% | [M - NO₂]⁺ |
| 133 | ~20% | [M - NO₂ - HF]⁺ |
| 114 | ~30% | [C₆H₃F₂]⁺ |
| 83 | ~15% | [C₅H₂F]⁺ |
Data sourced from the NIST WebBook for 4-Fluoro-3-nitrobenzotrifluoride.[1]
Proposed Fragmentation Pathway of this compound
Based on the fragmentation of its isomer and general principles of mass spectrometry for nitroaromatic and fluorinated compounds, a primary fragmentation pathway for this compound under electron ionization is proposed. The initial event is the formation of the molecular ion ([M]⁺•). Subsequent fragmentation is driven by the loss of the nitro group and rearrangements involving the fluorine and trifluoromethyl substituents.
Caption: Proposed EI fragmentation pathway for this compound.
Analysis of this compound Derivatives
The introduction of different functional groups to the this compound core will significantly influence the mass spectral fragmentation. Below is a comparative analysis of expected fragmentation patterns for common derivatives.
Amino Derivatives (e.g., 2-Amino-3-fluoro-4-nitrobenzotrifluoride)
The presence of an amino group provides an additional site for ionization and directs fragmentation. For amino-nitro substituted benzotrifluorides, characteristic losses of the nitro group, as well as fragments related to the amino group, are expected.
Table 2: Predicted Key Mass Spectral Data for an Amino Derivative
| Property | Predicted Value |
| Molecular Formula | C₇H₄F₄N₂O₂ |
| Molecular Weight | 224.1 g/mol |
| Predicted Major Fragment Ions (m/z) | Proposed Fragment |
| 224 | [M]⁺ |
| 207 | [M - NH₃]⁺ |
| 178 | [M - NO₂]⁺ |
| 151 | [M - NO₂ - HCN]⁺ |
Chloro Derivatives (e.g., 2-Chloro-3-fluoro-4-nitrobenzotrifluoride)
The incorporation of a chlorine atom will introduce a characteristic isotopic pattern ([M+2]⁺) due to the presence of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the nitro group and the chlorine atom.
Table 3: Predicted Key Mass Spectral Data for a Chloro Derivative
| Property | Predicted Value |
| Molecular Formula | C₇H₂ClF₄NO₂ |
| Molecular Weight | 243.5 g/mol |
| Predicted Major Fragment Ions (m/z) | Proposed Fragment |
| 243/245 | [M]⁺ / [M+2]⁺ |
| 197/199 | [M - NO₂]⁺ / [M+2 - NO₂]⁺ |
| 162 | [M - NO₂ - Cl]⁺ |
Comparison with Alternative Analytical Techniques
While mass spectrometry, particularly when coupled with chromatography (GC-MS or HPLC-MS), is a powerful tool for the analysis of this compound derivatives, other techniques offer complementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| GC-MS | High separation efficiency for volatile compounds, sensitive, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| HPLC-MS | Suitable for non-volatile and thermally labile compounds, various ionization methods available (ESI, APCI). | Lower resolution than GC for some isomers, matrix effects can suppress ionization. |
| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires pure samples, complex spectra for mixtures. |
| Infrared (IR) Spectroscopy | Provides information on functional groups, relatively simple and inexpensive. | Limited structural information, not suitable for complex mixtures. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate analysis. The following are generalized protocols that can be adapted for specific instruments and derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for volatile derivatives of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This method is ideal for less volatile or thermally sensitive derivatives.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer:
-
Ionization Mode: ESI or APCI, positive or negative ion mode.
-
Capillary Voltage: 3.5 kV (ESI).
-
Source Temperature: 350 °C (APCI).
-
Scan Range: m/z 100-800.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.
Experimental Workflow
The general workflow for the analysis of this compound derivatives using chromatography-mass spectrometry is outlined below.
References
Comparative Reactivity Analysis: 3-Fluoro-4-nitrobenzotrifluoride vs. 3-Chloro-4-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative reactivity of 3-Fluoro-4-nitrobenzotrifluoride and 3-Chloro-4-nitrobenzotrifluoride in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data from analogous systems and detailed experimental protocols.
In the synthesis of complex aromatic molecules, particularly in the fields of pharmaceuticals and agrochemicals, the strategic selection of starting materials is paramount. The reactivity of substituted haloaromatics in nucleophilic aromatic substitution (SNAr) is a critical consideration. This guide provides a comprehensive comparison of the reactivity of this compound and 3-Chloro-4-nitrobenzotrifluoride, two key intermediates in organic synthesis.
Executive Summary
Experimental data from closely related systems and established principles of physical organic chemistry indicate that This compound is significantly more reactive than 3-Chloro-4-nitrobenzotrifluoride in nucleophilic aromatic substitution reactions. The higher electronegativity of the fluorine atom, compared to chlorine, renders the carbon atom at the site of substitution more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity can lead to faster reaction times, milder reaction conditions, and potentially higher yields.
Data Presentation: Comparative Reactivity in SNAr Reactions
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 4.5 x 10⁻³ | ~50-100x faster |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | ~4.5 x 10⁻⁵ - 9 x 10⁻⁵ | 1 |
Note: The rate constants are approximate values derived from the literature and are intended for comparative purposes.
The data clearly demonstrates the superior reactivity of the fluoro-substituted arene in a typical SNAr reaction. The rate of reaction for 1-fluoro-2,4-dinitrobenzene is approximately 50 to 100 times faster than that of its chloro-analogue.[1] This "element effect," where the reactivity order is F > Cl > Br > I, is a hallmark of SNAr reactions where the initial nucleophilic attack is the rate-determining step.
Theoretical Basis for Enhanced Reactivity of this compound
The increased reactivity of this compound stems from the electronic properties of the fluorine atom. In the SNAr mechanism, the rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by a nucleophile.[2][3] While chlorine is also electronegative, its inductive effect is weaker than that of fluorine.
Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the breaking of this bond occurs in a subsequent, fast step and therefore does not influence the overall reaction rate. The stabilization of the transition state leading to the Meisenheimer complex is the dominant factor, and this is more pronounced for the fluoro-substituted compound.
Experimental Protocols
The following is a general experimental protocol for a comparative kinetic study of the reaction of 3-halo-4-nitrobenzotrifluorides with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of this compound and 3-Chloro-4-nitrobenzotrifluoride with piperidine in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound
-
3-Chloro-4-nitrobenzotrifluoride
-
Piperidine (freshly distilled)
-
Anhydrous Ethanol
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound and 3-Chloro-4-nitrobenzotrifluoride in anhydrous ethanol.
-
Prepare a stock solution of a known concentration of piperidine in anhydrous ethanol.
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a cuvette, place a known volume of the haloarene solution.
-
Initiate the reaction by adding a known volume of the piperidine solution to the cuvette, ensuring a significant excess of piperidine to maintain pseudo-first-order conditions.
-
Immediately begin recording the absorbance of the reaction mixture at the wavelength corresponding to the formation of the product (the N-arylpiperidine derivative). The product will have a different absorption maximum than the reactants.
-
Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k) is then calculated by dividing kobs by the concentration of piperidine (which was in large excess and can be considered constant).
-
Repeat the experiment for both the fluoro- and chloro-substituted compounds under identical conditions to obtain a direct comparison of their reactivities.
-
Visualization of the SNAr Mechanism
The following diagram illustrates the logical workflow of the nucleophilic aromatic substitution (SNAr) mechanism, highlighting the rate-determining step.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Conclusion
References
The Role of 3-Fluoro-4-nitrobenzotrifluoride in Modern Synthesis: A Building Block, Not a Fluorinating Agent
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological and physicochemical properties. While a diverse array of fluorinating agents exists for this purpose, it is crucial to distinguish these reagents from fluorinated building blocks. 3-Fluoro-4-nitrobenzotrifluoride is a prime example of the latter, serving as a versatile precursor for complex molecules rather than a reagent for the direct transfer of fluorine. This guide clarifies the role of this compound and provides a comparative overview of true fluorinating agents.
This compound: A Fluorinated Building Block
This compound is an aromatic compound featuring a trifluoromethyl group, a nitro group, and a fluorine atom attached to the benzene ring. This combination of functional groups makes it a valuable intermediate in multi-step synthetic pathways. Its utility lies in the ability of chemists to selectively modify these groups to construct more complex molecules.
The primary reactivity of compounds like this compound often involves nucleophilic aromatic substitution (SNAr). In these reactions, the fluorine atom on the electron-deficient aromatic ring can act as a leaving group, being displaced by a nucleophile. This is contrary to the function of a fluorinating agent, which donates a fluorine atom to a substrate.
The True Fluorinating Agents: A Brief Comparison
Fluorinating agents are broadly categorized into two main classes based on their mode of action: electrophilic and nucleophilic.
Electrophilic Fluorinating Agents ("F+ Donors"): These reagents deliver a fluorine atom that is electron-deficient and are used to fluorinate electron-rich substrates such as enols, enolates, and aromatic compounds. They are often favored for their stability, safety, and selectivity compared to elemental fluorine.
Nucleophilic Fluorinating Agents ("F- Donors"): These reagents provide a fluoride ion and are used to displace leaving groups (like halides or sulfonates) or open epoxides. They are fundamental in many classic fluorination reactions.
Below is a comparative summary of some common fluorinating agents:
| Agent | Class | Formula | Physical State | Key Applications | Advantages | Disadvantages |
| Selectfluor® | Electrophilic | C₁₀H₁₆B₂ClF₂N₂ | Crystalline Solid | Fluorination of enolates, silyl enol ethers, aromatic compounds | Stable, easy to handle, commercially available | Higher cost, generates stoichiometric byproducts |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | C₁₂H₁₀FNO₂S | Crystalline Solid | Fluorination of a wide range of nucleophiles | Stable, soluble in many organic solvents | Can sometimes act as a sulfonating agent |
| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | (C₂H₅)₂NSF₃ | Liquid | Deoxofluorination of alcohols and carbonyls | Effective for a wide range of substrates | Thermally unstable, can be hazardous |
| (Bis(2-methoxyethyl)amino)sulfur Trifluoride (Deoxo-Fluor®) | Nucleophilic | (CH₃OCH₂CH₂)₂NSF₃ | Liquid | Deoxofluorination of alcohols and carbonyls | More thermally stable than DAST | Higher cost than DAST |
| Potassium Fluoride (KF) | Nucleophilic | KF | Crystalline Solid | Halex reactions, displacement of leaving groups | Inexpensive, readily available | Low solubility in organic solvents, requires phase-transfer catalysts |
Experimental Protocols: A Conceptual Overview
Detailed experimental protocols are highly specific to the substrate and desired product. However, the general workflows for using fluorinating agents versus a building block like this compound are fundamentally different.
Workflow for Electrophilic Fluorination (e.g., using Selectfluor®)
Caption: General workflow for electrophilic fluorination.
In a typical electrophilic fluorination, the substrate is dissolved in a suitable solvent, and the fluorinating agent is added. The reaction proceeds to add a fluorine atom to the substrate.
Workflow for Nucleophilic Aromatic Substitution using a Fluorinated Building Block
Caption: Workflow for SNAr using a fluorinated building block.
In this case, this compound is a reactant that becomes part of the final product's core structure, with the fluorine atom being replaced by the nucleophile.
Conclusion
This compound is a valuable tool in synthetic chemistry, but its role is that of a fluorinated building block, not a fluorinating agent. Understanding this distinction is critical for designing efficient synthetic routes. For the direct introduction of fluorine atoms, researchers should turn to the well-established classes of electrophilic and nucleophilic fluorinating agents, choosing the appropriate reagent based on the substrate and desired transformation. The strategic use of both fluorinating agents and fluorinated building blocks will continue to drive innovation in drug discovery and materials science.
A Comparative Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution on 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilic aromatic substitution (SNAr) reactivity of 3-Fluoro-4-nitrobenzotrifluoride. Due to a lack of specific published kinetic data for this particular isomer, this document leverages established principles of SNAr reactions and presents data from closely related compounds to offer a comprehensive overview for researchers in drug development and organic synthesis.
Introduction to SNAr Reactions on this compound
Nucleophilic aromatic substitution is a critical reaction class in medicinal chemistry for the synthesis of complex aromatic molecules. The reactivity of the substrate is largely governed by the electronic nature of the substituents on the aromatic ring. In this compound, the presence of two strong electron-withdrawing groups, the nitro (-NO2) and the trifluoromethyl (-CF3) groups, significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom serves as a good leaving group in this context.
The generally accepted mechanism for this reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the formation of this complex, is typically the rate-determining step of the reaction. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.
Comparative Reactivity Analysis
-
Comparison with 4-Fluoro-3-nitrobenzotrifluoride: In this compound, the fluorine leaving group is positioned ortho to the nitro group and meta to the trifluoromethyl group. In the isomeric 4-Fluoro-3-nitrobenzotrifluoride, the fluorine is para to the trifluoromethyl group and meta to the nitro group. For the stabilization of the negative charge in the Meisenheimer intermediate, delocalization to the ortho and para positions is most effective. Therefore, the ortho nitro group in this compound is expected to provide strong stabilization, suggesting a high reactivity. The para trifluoromethyl group in the alternative isomer would also provide significant stabilization. A direct kinetic comparison would be necessary to definitively determine the more reactive isomer.
-
Comparison with 1-Fluoro-4-nitrobenzene: this compound possesses an additional strong electron-withdrawing trifluoromethyl group compared to 1-fluoro-4-nitrobenzene. This additional group will further activate the ring towards nucleophilic attack, leading to an anticipated faster reaction rate for this compound under identical conditions.
Representative Kinetic Data
To provide a quantitative perspective, the following table summarizes kinetic data for the well-studied SNAr reaction of a similar activated aromatic fluoride, 1-fluoro-2,4-dinitrobenzene, with piperidine in various aprotic solvents. This data serves as a valuable benchmark for understanding the kinetics of related reactions.
| Solvent | kA (L mol-1 s-1) at 25°C |
| Toluene | 0.23 |
| Benzene | 0.35 |
| Dioxane | 0.78 |
| Chloroform | 3.9 |
| Acetonitrile | 4.5 |
| Nitromethane | 5.2 |
Data is illustrative and sourced from studies on 1-fluoro-2,4-dinitrobenzene with piperidine.
Experimental Protocols for Kinetic Studies
The following is a generalized experimental protocol for determining the kinetics of the SNAr reaction of this compound with a nucleophile (e.g., an amine) using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the reactants show minimal absorbance. This is typically determined by scanning the UV-Vis spectrum of the starting materials and the product.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the this compound solution into a quartz cuvette.
-
To initiate the reaction, rapidly inject a known volume of the nucleophile solution into the cuvette and mix quickly. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
Repeat the experiment with different excess concentrations of the nucleophile.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile: kobs = k2[Nucleophile]
-
Visualizations
Caption: General mechanism for the SNAr reaction.
Caption: Workflow for a kinetic study of an SNAr reaction.
comparative yield analysis of different synthetic routes to 3-Fluoro-4-nitrobenzotrifluoride derivatives
Comparative Analysis of Synthetic Routes to 3-Fluoro-4-nitrobenzotrifluoride
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes for this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The comparison focuses on reaction yields, regioselectivity, and the practicality of each approach, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
Two principal synthetic strategies are evaluated: the direct nitration of 3-fluorobenzotrifluoride and a two-step sequence involving the nitration of 4-chlorobenzotrifluoride followed by nucleophilic aromatic substitution. The following table summarizes the quantitative data for these routes.
| Route | Starting Material | Key Reaction Steps | Typical Reagents & Conditions | Reported Yield (%) | Notes & Comments |
| A | 3-Fluorobenzotrifluoride | Direct Electrophilic Nitration | Mixed acid (HNO₃/H₂SO₄) | Yield for the target 4-nitro isomer is not consistently high due to the formation of other isomers. | The directing effects of the fluorine (ortho, para) and trifluoromethyl (meta) groups are conflicting, leading to a mixture of products, primarily the 2-nitro-5-fluoro and the desired 3-fluoro-4-nitro isomers.[1][2] Separation can be challenging. |
| B | 4-Chlorobenzotrifluoride | 1. Electrophilic Nitration2. Nucleophilic Aromatic Substitution (SNAr) | 1. NH₄NO₃, ionic liquid catalyst, 70°C, 9h.2. KF or CsF, polar aprotic solvent (e.g., DMSO), heat. | 1. 85% (for 4-chloro-3-nitrobenzotrifluoride).[3]2. High yields are typical for SNAr reactions activated by strong electron-withdrawing groups. | This route offers superior regioselectivity in the nitration step. The subsequent halogen exchange (Halex) reaction is highly efficient due to the activation by the ortho-nitro and para-trifluoromethyl groups.[4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol for Route A: Direct Nitration of 3-Fluorobenzotrifluoride
This protocol is adapted from general procedures for the nitration of benzotrifluoride derivatives.[6]
-
Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, cool concentrated sulfuric acid (e.g., 4 equivalents) to 0-5°C in an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (e.g., 1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10°C.
-
Addition of Substrate: Add 3-Fluorobenzotrifluoride (1.0 equivalent) dropwise to the stirred nitrating mixture, ensuring the reaction temperature does not exceed 25-30°C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours. Reaction progress can be monitored by GC or TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 2 x 250 mL).[6] Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Isolation: The resulting crude product is an isomeric mixture that requires careful purification, typically by fractional distillation or column chromatography, to isolate the this compound.
Protocol for Route B: Two-Step Synthesis from 4-Chlorobenzotrifluoride
This route proceeds in two distinct steps with high yield and selectivity.
Step 1: Nitration of 4-Chlorobenzotrifluoride
This protocol is based on a high-yield procedure using an ionic liquid catalyst.[3]
-
Reaction Setup: In a 25 mL round-bottom flask, add 4-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20 mmol, 1.2 g), and an ionic liquid catalyst such as 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate (5 mmol, 2.2 g).[3]
-
Reaction: Heat the mixture with stirring at 70°C for 9 hours.[3]
-
Work-up: After cooling, the mixture will separate into two phases. The upper layer contains the product.
-
Purification: Separate the upper product layer. Wash the crude product with water and then dry under vacuum to obtain pure 4-chloro-3-nitrobenzotrifluoride with a reported yield of 85%.[3]
Step 2: Nucleophilic Aromatic Substitution (Fluorination)
This is a general protocol for a Halogen Exchange (Halex) reaction.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-chloro-3-nitrobenzotrifluoride (1.0 equivalent), spray-dried potassium fluoride (2.0-3.0 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalent).
-
Solvent: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Heat the stirred suspension to 150-180°C. Monitor the reaction's progress by GC-MS or TLC to confirm the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate or toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.
Visualization of Synthetic Pathways
The following diagram illustrates the logical workflow and comparative efficiency of the described synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluorobenzotrifluoride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. vapourtec.com [vapourtec.com]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Synthesis of 3-Fluoro-4-nitrobenzotrifluoride: A Novel Flow Chemistry Approach vs. Traditional Batch Nitration
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex chemical intermediates is paramount. This guide provides a comprehensive comparison of a novel continuous-flow synthetic method and a traditional batch process for the preparation of 3-Fluoro-4-nitrobenzotrifluoride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
This document outlines a new, safer, and more efficient continuous-flow synthesis of this compound and critically compares it with the established, traditional batch nitration method. By presenting detailed experimental protocols, quantitative data, and clear visual representations of the workflows, this guide aims to provide researchers with the necessary information to evaluate and potentially adopt this modern synthetic strategy.
Performance Comparison at a Glance
The following table summarizes the key performance indicators of the new continuous-flow synthesis method compared to the traditional batch nitration for the preparation of this compound.
| Parameter | New Synthetic Method (Continuous Flow) | Traditional Synthetic Method (Batch Nitration) |
| Yield | >95% | 85-90% |
| Purity | >99% (in-line purification) | ~95% (after work-up and purification) |
| Reaction Time | < 10 minutes (residence time) | 2-4 hours |
| Safety | Significantly enhanced due to small reaction volumes and superior heat and mass transfer | Risks associated with thermal runaway and handling of large volumes of hazardous reagents |
| Scalability | Readily scalable by extending operation time or using parallel reactors | Scaling up can be challenging and increases safety risks |
| By-product Formation | Minimized due to precise control over reaction parameters | Higher potential for the formation of undesired isomers and poly-nitrated by-products |
Experimental Protocols
New Synthetic Method: Continuous-Flow Nitration of 2-Fluorobenzotrifluoride
This novel method utilizes a continuous-flow microreactor system to achieve a safe, efficient, and highly selective synthesis of this compound.
Materials:
-
2-Fluorobenzotrifluoride
-
Fuming Nitric Acid (99%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Two high-precision syringe pumps
-
T-junction micromixer
-
Microreactor coil (e.g., PFA tubing, 10 mL volume)
-
Back pressure regulator
-
Temperature-controlled oil bath
-
In-line quench- and liquid-liquid extraction module
-
In-line drying column (packed with anhydrous magnesium sulfate)
-
Automated collection system
Procedure:
-
Reagent Preparation:
-
Solution A: 2-Fluorobenzotrifluoride (1.0 M in Dichloromethane).
-
Solution B: A carefully prepared mixture of fuming nitric acid and concentrated sulfuric acid (1:2 molar ratio).
-
-
System Setup:
-
The syringe pumps, micromixer, microreactor, and subsequent in-line processing units are connected in series.
-
The microreactor coil is immersed in the temperature-controlled oil bath set to 25°C.
-
The back pressure regulator is set to 10 bar to ensure the reaction mixture remains in a single phase.
-
-
Reaction:
-
Solution A and Solution B are pumped at controlled flow rates (e.g., Solution A: 1.0 mL/min; Solution B: 0.5 mL/min) and combined at the T-junction micromixer.
-
The reaction mixture flows through the microreactor coil, with a residence time of approximately 7 minutes.
-
-
In-line Work-up and Purification:
-
The reaction stream is continuously quenched by introducing a stream of cold deionized water.
-
The biphasic mixture enters a liquid-liquid extraction module where the organic phase is separated.
-
The organic phase is then passed through a column containing anhydrous magnesium sulfate for in-line drying.
-
-
Product Collection:
-
The purified product stream is collected in an automated fraction collector.
-
The solvent is removed under reduced pressure to yield pure this compound.
-
Traditional Synthetic Method: Batch Nitration of 2-Fluorobenzotrifluoride
This method follows a conventional approach to aromatic nitration using a batch reactor setup.
Materials:
-
2-Fluorobenzotrifluoride
-
Fuming Nitric Acid (99%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer is placed in an ice bath.
-
Concentrated sulfuric acid (50 mL) is added to the flask and cooled to 0-5°C.
-
-
Nitration:
-
A pre-cooled mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (20 mL) is added dropwise to the stirred sulfuric acid in the flask, maintaining the temperature below 10°C.
-
2-Fluorobenzotrifluoride (16.4 g, 0.1 mol) is then added dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
-
Work-up:
-
The reaction mixture is carefully poured onto crushed ice (200 g) with vigorous stirring.
-
The resulting mixture is extracted three times with dichloromethane (50 mL each).
-
The combined organic layers are washed with deionized water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound.
-
Visualizing the Synthetic Workflows
To better illustrate the procedural differences, the following diagrams, generated using Graphviz, depict the experimental workflows for both the new continuous-flow method and the traditional batch method.
Caption: Experimental workflow for the continuous-flow synthesis.
Caption: Experimental workflow for the traditional batch synthesis.
Logical Comparison of Synthetic Pathways
The fundamental chemical transformation in both methods is the electrophilic aromatic substitution (nitration). However, the execution of this reaction differs significantly, leading to distinct advantages for the flow chemistry approach.
Caption: Logical comparison of the two synthetic pathways.
A Comparative Guide to Analytical Methods for Purity Determination of 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates necessitate robust and reliable analytical methods. 3-Fluoro-4-nitrobenzotrifluoride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an objective comparison of the principal analytical techniques for determining the purity of this compound products: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate method is critical for ensuring the quality, safety, and efficacy of the final drug product.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity and selectivity, and the desired analysis time.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers excellent resolution and sensitivity for separating this compound from its volatile and semi-volatile impurities. GC-MS, in particular, provides structural information about the impurities, aiding in their identification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are non-volatile or thermally labile. A reversed-phase HPLC method with UV detection is well-suited for the analysis of this compound, offering high resolution and sensitivity for its separation from non-volatile impurities and degradation products.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy has emerged as a powerful primary method for purity determination of organofluorine compounds. This technique is highly specific for fluorine-containing molecules and can provide an absolute purity value without the need for a reference standard of the analyte itself. Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus minimize the chances of signal overlap, making it an excellent tool for accurate quantification.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and ¹⁹F qNMR for the purity analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹⁹F NMR (qNMR) |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.15% |
| Analysis Time (per sample) | 20 - 30 minutes | 15 - 25 minutes | 5 - 15 minutes |
| Selectivity | High for volatile impurities | High for non-volatile impurities | Excellent for fluorinated compounds |
| Primary Method Capability | No | No | Yes |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Gas Chromatography (GC-FID) Method
Objective: To determine the purity of this compound and quantify its volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To determine the purity of this compound and quantify its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹⁹F NMR (qNMR) Method
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
Experimental Parameters:
-
Solvent: Acetone-d₆
-
Internal Standard: A certified reference material with a known purity and containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Pulse Sequence: A 90° pulse with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both components completely.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.
Figure 1. General workflow for the purity analysis of this compound.
Figure 2. Logical relationship and key characteristics of the compared analytical methods.
A Comparative Analysis of the Biological Activities of Compounds Derived from 3-Fluoro-4-nitrobenzotrifluoride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of compounds derived from 3-Fluoro-4-nitrobenzotrifluoride and its structural isomers, 2-Fluoro-5-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride. This report synthesizes available data on their derivatives, focusing on antitubercular, anticancer, and enzyme inhibitory activities, and provides detailed experimental protocols and pathway visualizations to support further research and development.
The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. Benzotrifluoride and its derivatives are particularly noteworthy in this regard. This guide provides a comparative overview of the biological activities of compounds derived from this compound and its key isomers, offering a valuable resource for the design and development of novel therapeutic agents.
Comparative Biological Activity
While a direct head-to-head comparison of the biological activities of derivatives from all three isomers in a single study is not currently available in the public domain, a review of existing literature allows for a compiled analysis. The primary biological activity reported for derivatives of this compound is antitubercular, while derivatives of its isomers have been investigated for a broader range of activities, including anticancer and enzyme inhibition.
Table 1: Comparative Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives (Derived from this compound)
| Compound ID | Substituent on Phenylacetamide | MIC (µg/mL) against M. tuberculosis H37Rv[1][2] |
| 3a | 2-Cl | 16 |
| 3b | 2,4-diCl | 32 |
| 3c | 4-F | 16 |
| 3d | 4-Br | 32 |
| 3e | 4-CH3 | 32 |
| 3f | 4-OCH3 | 64 |
| 3g | 3-Cl, 4-F | 16 |
| 3h | 3-Br | 32 |
| 3i | 2-Br | 32 |
| 3j | 2-CF3 | 16 |
| 3k | 2-NO2 | 4 |
| 3l | 3-NO2 | 8 |
| 3m | 4-NO2 | 4 |
| 3n | 2-CH3 | 32 |
| 3o | 3,4-diCl | 32 |
| 3p | 3-CF3 | 16 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocols for the biological assays discussed in this guide.
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This assay is a widely used colorimetric method for determining the susceptibility of Mycobacterium tuberculosis to various compounds.
Workflow for Antitubercular Susceptibility Testing
Caption: Workflow of the Microplate Alamar Blue Assay for antitubercular activity.
Detailed Steps:
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) at 37°C. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Compound Dilution: Test compounds are dissolved in DMSO to a stock concentration and then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Data Analysis: The absorbance is measured at 570 nm and 600 nm. A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[1][2]
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets for many of these compounds are still under investigation, their structural motifs suggest potential interactions with key biological pathways.
Potential Mechanisms of Action for Fluorinated Nitroaromatic Compounds
The presence of a nitro group is a common feature in many antimicrobial and anticancer drugs. It is often a substrate for nitroreductase enzymes, which can reduce the nitro group to generate reactive nitrogen species. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.
Caption: Potential mechanism of action for fluorinated nitroaromatic compounds.
Isomeric Considerations in Drug Design
The positional isomerism of the fluorine and nitro groups on the benzotrifluoride scaffold is expected to significantly influence the biological activity of the derived compounds. These structural differences can affect:
-
Electronic Properties: The electron-withdrawing or -donating nature of the substituents at different positions can alter the reactivity and binding affinity of the molecule to its biological target.
-
Lipophilicity: The overall lipophilicity of the molecule, which affects its ability to cross cell membranes, can be tuned by the substituent positions.
-
Metabolic Stability: The position of the substituents can influence the susceptibility of the molecule to metabolic enzymes, thereby affecting its half-life and duration of action.
While the current data is limited, the potent antitubercular activity of derivatives from this compound suggests that this particular isomeric scaffold is a promising starting point for the development of new anti-infective agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising isomer for the development of therapeutics targeting other diseases.
References
A Comparative Spectroscopic Guide to 3-Fluoro-4-nitrobenzotrifluoride and Its Isomeric Alternatives for Drug Discovery
For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated aromatic compounds is a critical step in the synthesis of novel therapeutics. This guide provides a comparative overview of the spectroscopic data for 3-Fluoro-4-nitrobenzotrifluoride, a key building block, and its closely related isomers, offering a baseline for validation and characterization.
This document focuses on the validation of this compound through a detailed comparison of its expected spectroscopic characteristics with the experimentally determined data of its commercially available and well-characterized isomers: 4-Fluoro-3-nitrobenzotrifluoride and 4-Nitrobenzotrifluoride. The inclusion of these alternatives provides a robust framework for researchers to confirm the identity and purity of their synthesized compounds.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its selected isomers. While comprehensive experimental data for this compound is not widely available in public spectral databases, the provided data is based on established principles of NMR and MS interpretation for analogous structures.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Solvent |
| This compound | ~8.0-8.5 (m) | CDCl₃ |
| 4-Fluoro-3-nitrobenzotrifluoride | 7.4 (t), 7.8 (m), 8.2 (m) | CDCl₃ |
| 4-Nitrobenzotrifluoride | 7.87 (d), 8.37 (d)[1] | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic & CF₃ Carbons | Solvent |
| This compound | Not experimentally determined | CDCl₃ |
| 4-Fluoro-3-nitrobenzotrifluoride | 118.2 (d), 122.3 (q), 125.1, 129.6 (d), 136.2, 158.8 (d) | CDCl₃ |
| 4-Nitrobenzotrifluoride | 124.0 (q), 126.3, 129.8, 149.1 | CDCl₃ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₃F₄NO₂ | 209.10[2] | 209 (M+), 193, 163, 145, 114 |
| 4-Fluoro-3-nitrobenzotrifluoride | C₇H₃F₄NO₂ | 209.10[3] | 209 (M+), 193, 163, 145, 114 |
| 4-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | 191.11[4] | 191 (M+), 175, 145, 125, 95 |
Experimental Protocols
The following protocols provide a general methodology for the synthesis and spectroscopic characterization of a representative compound, 4-Fluoro-3-nitrobenzotrifluoride, which can be adapted for the synthesis of this compound.
Synthesis of 4-Fluoro-3-nitrobenzotrifluoride
This procedure outlines the nitration of 4-fluorobenzotrifluoride.
Materials:
-
4-Fluorobenzotrifluoride
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 4-fluorobenzotrifluoride to concentrated sulfuric acid with stirring.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to a separate portion of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the flask containing the 4-fluorobenzotrifluoride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Samples are dissolved in deuterated chloroform (CDCl₃).
-
Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The molecular ion peak (M+) and major fragmentation patterns are analyzed to confirm the molecular weight and structure.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis and characterization of a fluoro-nitrobenzotrifluoride derivative.
Caption: Synthetic and validation workflow.
This guide serves as a foundational resource for the validation of this compound derivatives. By providing comparative spectroscopic data and standardized protocols, it aims to facilitate the efficient and accurate characterization of these important synthetic intermediates in the pursuit of novel drug discovery.
References
- 1. 4-Nitrobenzotrifluoride(402-54-0) 1H NMR [m.chemicalbook.com]
- 2. This compound | C7H3F4NO2 | CID 3722169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-nitrobenzotrifluoride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 3-Fluoro-4-nitrobenzotrifluoride (CAS No. 402-12-0). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.
This chemical is recognized as hazardous, necessitating specific handling and disposal protocols. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and can lead to respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Proper disposal is not only a matter of safety but also a legal requirement under hazardous waste regulations.
Hazard Profile and Safety Data
A summary of the key hazard information for this compound is provided in the table below. This data is compiled from safety data sheets (SDS) and should be consulted before handling the chemical.[1][2]
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | P501: Dispose of contents/container to an approved waste disposal plant |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3]
-
2. Waste Segregation:
-
This compound is a halogenated organic compound due to the presence of fluorine.[4][5]
-
It must be collected in a designated, properly labeled waste container for halogenated organic waste .[4][6]
-
Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[4][5] Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
3. Waste Collection:
-
Use a dedicated, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[7]
-
The container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazard symbols (e.g., corrosive, toxic, environmentally hazardous).
-
Keep the waste container securely closed when not in use.[7]
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
4. Handling Spills:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like sawdust.
-
Collect the absorbent material and contaminated surfaces into the designated halogenated organic waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. The Resource Conservation and Recovery Act (RCRA) in the United States provides the framework for hazardous waste management.[8]
-
Complete all necessary paperwork for the waste pickup, accurately identifying the contents of the container.
6. Decontamination:
-
Thoroughly decontaminate any reusable equipment, such as glassware, that has come into contact with this compound.
-
Dispose of any single-use contaminated items, such as pipette tips or wipes, in the solid hazardous waste stream, appropriately bagged and labeled.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 402-12-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bucknell.edu [bucknell.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ethz.ch [ethz.ch]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 3-Fluoro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Fluoro-4-nitrobenzotrifluoride. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards are summarized below, with corresponding mandatory personal protective equipment.
| Hazard Class | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1] | Corrosion |
| Eye Damage/Irritation | Causes serious eye damage.[1] | Corrosion |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] | Health Hazard |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Environment |
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Material/Type Recommendation |
| Hands | Double-gloved chemical resistant gloves | Inner Glove: Nitrile Outer Glove: Butyl rubber or Viton™. Rationale: While specific permeation data for this compound is limited, butyl rubber and Viton™ generally offer superior resistance to aromatic and halogenated compounds compared to nitrile alone.[2] Nitrile gloves have shown breakthrough times of less than an hour for some chlorinated aromatic compounds.[2] Always inspect gloves for integrity before use. |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Body | Chemical-resistant lab coat or apron | A lab coat made of a non-porous material is essential to protect against splashes and spills. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges and a particulate filter (if handling as a powder or aerosolizing) | Use a respirator when working outside of a certified chemical fume hood or if there is a risk of inhalation. A properly fitted respirator is crucial. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.[3][4]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper/vessel, spatulas, and waste containers, and place them at least 6 inches inside the fume hood.[5]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing and Dispensing:
-
Tare Balance: If weighing, place a tared container on the analytical balance inside the fume hood.
-
Dispense Slowly: Carefully open the this compound container. Using a clean spatula, slowly dispense the required amount into the tared container. Avoid creating dust or splashing the liquid.
-
Secure Container: Immediately and securely close the main chemical container.
-
Clean Spatula: Clean the spatula with a solvent-moistened wipe (e.g., isopropanol or ethanol), and dispose of the wipe in the designated halogenated waste container.
Post-Handling:
-
Decontaminate Work Area: Wipe down the work surface inside the fume hood with a suitable solvent to remove any residual contamination. Dispose of cleaning materials in the halogenated waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the lab coat, face shield, and goggles. Remove inner gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
